1-Hydroxyundecan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76917-16-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-hydroxyundecan-2-one |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-11(13)10-12/h12H,2-10H2,1H3 |
InChI Key |
ITXAKAYTXBTIFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Hydroxyundecan-2-one from Undecan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-hydroxyundecan-2-one from undecan-2-one, a key transformation in the synthesis of various organic molecules. The primary focus of this document is the α-hydroxylation of the ketone via its enolate, a common and effective method for introducing a hydroxyl group adjacent to a carbonyl.
Introduction
The conversion of undecan-2-one to this compound is a valuable synthetic step that finds applications in the development of pharmaceuticals and other fine chemicals. This transformation involves the selective oxidation of the carbon atom alpha to the carbonyl group. The most prevalent and well-documented method to achieve this is through the generation of an enolate from the starting ketone, followed by electrophilic oxidation. Several reagents have been developed for this purpose, with oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) being a prominent and efficient choice.[1] This guide will detail the synthesis utilizing MoOPH and provide the necessary experimental protocols.
Reaction Principle: α-Hydroxylation of Ketone Enolates
The fundamental principle behind the synthesis of this compound from undecan-2-one is the two-step process of enolate formation and subsequent oxidation.
-
Enolate Formation: Undecan-2-one, like other ketones with α-hydrogens, can be deprotonated at the α-carbon using a strong base to form a nucleophilic enolate.[2] The choice of base is crucial to ensure complete and regioselective enolate formation.
-
Electrophilic Oxidation: The generated enolate is then reacted with an electrophilic oxygen source. Reagents like MoOPH, Davis oxaziridines, or peroxyacids can serve as the oxygen atom donor.[1] MoOPH is particularly effective for the α-hydroxylation of carbonyl compounds.[1][3] The enolate attacks one of the peroxy oxygens of the MoOPH complex, leading to the formation of the α-hydroxy ketone after workup.[3]
Experimental Protocol: Synthesis using MoOPH
The following protocol is adapted from established procedures for the α-hydroxylation of ketones using MoOPH.[4][5]
3.1. Materials and Reagents
-
Undecan-2-one
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
10% aqueous hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
3.2. Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Procedure
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of undecan-2-one in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.05 to 1.1 equivalents) dropwise via an addition funnel, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Hydroxylation:
-
In a separate flask, dissolve MoOPH (typically 1.2 to 1.5 equivalents) in anhydrous THF.
-
Slowly add the MoOPH solution to the enolate solution at -78 °C. To prevent side reactions, inverse addition (adding the enolate to the MoOPH solution) can also be employed.[1]
-
The reaction mixture will typically change color. Stir the reaction at a controlled low temperature (e.g., -78 °C to -20 °C) for a period of 20 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) at the low temperature, then allow the mixture to warm to room temperature with vigorous stirring.[4]
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with 10% aqueous HCl, saturated aqueous NaHCO₃ (if necessary), and saturated aqueous NaCl (brine).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Quantitative Data
The following table summarizes typical reaction parameters for the α-hydroxylation of ketones using MoOPH. Yields are generally good, but can vary depending on the substrate and reaction conditions.
| Parameter | Value/Range | Reference |
| Temperature | -78 °C to -20 °C | [1] |
| Reaction Time | 20 minutes - 3.5 hours | [4] |
| Yield | Generally high | [6] |
| Equivalents of Base (LDA) | 1.05 - 1.1 | General Practice |
| Equivalents of Oxidant (MoOPH) | 1.2 - 1.5 | General Practice |
Signaling Pathways and Experimental Workflows
5.1. Reaction Mechanism
The diagram below illustrates the proposed mechanism for the α-hydroxylation of undecan-2-one using MoOPH.
Caption: Proposed mechanism for the α-hydroxylation of undecan-2-one.
5.2. Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Hexamethylphosphoric triamide (HMPA) , a component of MoOPH, is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.[7]
-
Peroxide-containing compounds like MoOPH can be explosive and should be handled behind a safety shield.[7]
-
Lithium diisopropylamide (LDA) is a pyrophoric reagent and must be handled under an inert atmosphere.
-
Low-temperature reactions require careful monitoring to prevent uncontrolled warming.
Conclusion
The synthesis of this compound from undecan-2-one is efficiently achieved through the α-hydroxylation of its enolate. The use of MoOPH as the oxidizing agent provides a reliable method with generally high yields. This technical guide provides a detailed protocol and the necessary background for researchers to successfully perform this transformation. Careful attention to reaction conditions and safety precautions is paramount for a successful and safe synthesis.
References
The Elusive Presence of 1-Hydroxyundecan-2-one in the Plant Kingdom: A Technical Guide for Researchers
A comprehensive review of the current scientific landscape reveals a notable absence of direct evidence for the natural occurrence of 1-Hydroxyundecan-2-one in plant species. Despite the widespread presence of its likely metabolic precursor, 2-undecanone, in various aromatic and medicinal plants, the hydroxylated form remains conspicuously undocumented in available literature. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this knowledge gap, proposing a hypothetical biosynthetic pathway and outlining detailed experimental protocols to investigate the potential existence and biological significance of this elusive keto-alcohol.
The Precursor: 2-Undecanone in Plants
While this compound is yet to be identified, its non-hydroxylated counterpart, 2-undecanone, is a well-characterized volatile organic compound found in a variety of plant species. It is a significant component of the essential oils of plants such as rue (Ruta graveolens), chameleon plant (Houttuynia cordata), and ginger (Zingiber officinale). The presence of 2-undecanone across different plant families suggests a conserved biosynthetic origin and potential ecological roles.
Table 1: Documented Natural Occurrence of 2-Undecanone in Various Plant Species
| Plant Species | Family | Plant Part(s) | Primary Method of Identification |
| Ruta graveolens | Rutaceae | Leaves, Stem, Roots | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Houttuynia cordata | Saururaceae | Rhizomes, Leaves, Stems | GC-MS, Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS |
| Zingiber officinale | Zingiberaceae | Rhizome | GC-MS |
| Musa sapientum (Banana) | Musaceae | Fruit | GC-MS |
| Syzygium aromaticum (Clove) | Myrtaceae | Buds | GC-MS |
| Psidium guajava (Guava) | Myrtaceae | Fruit | GC-MS |
| Fragaria × ananassa (Strawberry) | Rosaceae | Fruit | GC-MS |
| Solanum lycopersicum (Tomato) | Solanaceae | Fruit | GC-MS |
A Hypothetical Biosynthetic Pathway: The Hydroxylation of 2-Undecanone
The conversion of 2-undecanone to this compound would involve a hydroxylation reaction, a common biochemical transformation in plant secondary metabolism. While a specific enzyme for this reaction has not been identified, it is plausible that cytochrome P450 monooxygenases (CYP450s) or other oxidoreductases could catalyze this step. These enzymes are known for their role in the functionalization of a wide array of organic molecules, including the introduction of hydroxyl groups.
The proposed pathway would begin with the biosynthesis of fatty acids, leading to the formation of undecanoic acid. Subsequent β-oxidation and decarboxylation could yield 2-undecanone. The final, and currently hypothetical, step would be the regioselective hydroxylation at the C-1 position to form this compound.
Experimental Protocols for Investigation
The primary challenge in studying this compound is its unconfirmed presence in plants. Therefore, the initial experimental focus should be on the targeted detection and identification of this compound in plant matrices known to be rich in 2-undecanone.
Extraction and Isolation of 2-Undecanone and Potential Hydroxylated Metabolites
Objective: To extract a broad spectrum of volatile and semi-volatile compounds, including 2-undecanone and potentially this compound, from plant material.
Materials:
-
Fresh or dried plant material (e.g., Ruta graveolens leaves)
-
Solvents: n-hexane, dichloromethane, ethyl acetate, methanol (all analytical grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Sample Preparation: Air-dry fresh plant material at room temperature or use lyophilized tissue. Grind the material to a fine powder.
-
Solvent Extraction:
-
Macerate 100 g of the powdered plant material with 500 mL of n-hexane for 24 hours at room temperature with occasional stirring.
-
Filter the extract and repeat the maceration process with the plant residue two more times.
-
Combine the hexane extracts and concentrate under reduced pressure using a rotary evaporator at 40°C.
-
Sequentially repeat the extraction process on the same plant residue with dichloromethane, ethyl acetate, and finally methanol to obtain extracts of increasing polarity.
-
-
Fractionation by Column Chromatography:
-
The crude hexane or dichloromethane extract, being the most likely to contain the target compounds, is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool similar fractions.
-
Analytical Methods for Detection and Quantification
Objective: To develop a sensitive and specific analytical method for the detection and potential quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
GC-MS Protocol:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless mode to enhance sensitivity for trace analytes.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of compounds.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.
-
Targeted Analysis: Use Selected Ion Monitoring (SIM) mode for key fragment ions of a synthesized this compound standard to increase sensitivity and selectivity.
LC-MS/MS Protocol:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for a synthesized this compound standard. This will involve defining precursor-to-product ion transitions for high specificity.
Proposed Experimental Workflow
To systematically investigate the presence of this compound in plants, a structured workflow is essential. This workflow should encompass sample selection, extraction, analytical screening, and structural confirmation.
Biological Activities of 2-Undecanone: A Potential Analogy
The known biological activities of 2-undecanone may offer insights into the potential functions of its hydroxylated derivative. 2-Undecanone is primarily recognized for its insect-repellent properties and is used in some commercial animal repellents. It also exhibits antimicrobial and antifungal activities. The addition of a hydroxyl group could potentially modulate these activities, either by enhancing them, altering their specificity, or introducing new biological functions.
Table 2: Reported Biological Activities of 2-Undecanone
| Activity | Target Organism/System |
| Insect Repellent | Mosquitoes, various other insects |
| Animal Repellent | Dogs, cats |
| Antimicrobial | Various bacteria |
| Antifungal | Various fungi |
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an open and intriguing question. While direct evidence is currently lacking, the widespread presence of its precursor, 2-undecanone, and the well-established enzymatic machinery for hydroxylation in plants provide a strong rationale for its potential existence. The experimental framework outlined in this guide offers a systematic approach for researchers to explore this possibility. The successful identification and characterization of this compound could unveil a novel natural product with potentially unique biological activities, opening new avenues for research in phytochemistry, chemical ecology, and drug discovery. Future research should focus on the targeted analysis of 2-undecanone-rich plant extracts, the synthesis of an analytical standard for this compound, and the investigation of the enzymatic conversion of 2-undecanone in plant systems.
Biological Activity of 1-Hydroxyundecan-2-one Enantiomers: A Technical Overview and Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the biological activity of the enantiomers of 1-Hydroxyundecan-2-one. A comprehensive review of the current scientific literature reveals a notable absence of studies specifically investigating the individual (R)- and (S)-enantiomers of this compound. However, research on structurally related chiral molecules, particularly undecan-2-ol, demonstrates significant enantioselective differences in antimicrobial activity. This guide will synthesize the available information on related compounds, discuss the fundamental principles of stereochemistry in pharmacology, and present standardized experimental methodologies for the future evaluation of this compound enantiomers. The content herein is intended to provide a foundational framework for researchers initiating studies in this area.
Introduction: The Critical Role of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and toxicology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. Therefore, the evaluation of individual enantiomers is a critical aspect of modern drug development.
While there is a lack of specific data on the biological activities of this compound enantiomers, studies on the related compound, undecan-2-ol, have shown that its enantiomers possess diverse antimicrobial activities, which are not always congruent with the activity of the racemic mixture. This underscores the high probability that the enantiomers of this compound will also exhibit distinct biological profiles.
Biological Activity of Structurally Related Compounds
Research into ketones and their corresponding secondary alcohols provides a basis for postulating the potential activities of this compound enantiomers. Studies on undecan-2-one and undecan-2-ol have primarily focused on their antimicrobial properties.
Antimicrobial Activity of Undecan-2-one
Undecan-2-one has demonstrated antimicrobial activity, although with some variability depending on the target organism. It has been reported to show low antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] However, it exhibits more significant activity against yeasts and molds.[1]
Enantioselective Antimicrobial Activity of Undecan-2-ol
The reduction of undecan-2-one yields the chiral secondary alcohol, undecan-2-ol. Studies on the enantiomers of undecan-2-ol have revealed that their antimicrobial activity can differ from each other and from the racemic mixture. This enantioselectivity highlights the importance of evaluating the individual stereoisomers of chiral compounds.
While specific quantitative data on the minimum inhibitory concentrations (MICs) or other activity metrics for the individual enantiomers of this compound are not available in the reviewed literature, the principle of enantioselective bioactivity is well-established.
Prospective Signaling Pathways and Mechanisms of Action
Given the antimicrobial activity of related compounds, the enantiomers of this compound may exert their effects through various mechanisms, including but not limited to:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the undecane chain could facilitate insertion into the microbial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Key Enzymes: The hydroxyl and ketone functionalities could interact with the active sites of essential microbial enzymes. Due to the specific three-dimensional arrangement of atoms, one enantiomer may bind with higher affinity and inhibitory potency than the other.
-
Interference with Quorum Sensing: Some long-chain ketones and alcohols are known to interfere with bacterial communication pathways.
The following diagram illustrates a hypothetical signaling pathway where the (R)- and (S)-enantiomers of this compound exhibit differential binding to a microbial enzyme, leading to varying degrees of inhibition.
Experimental Protocols for Chiral Separation and Biological Evaluation
To elucidate the specific biological activities of this compound enantiomers, a systematic experimental approach is required. The following sections outline key methodologies.
Chiral Separation
The first critical step is the separation of the racemic mixture of this compound into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Protocol for Chiral HPLC Separation:
-
Column Selection: A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support. The selection of the appropriate column and mobile phase is crucial and often requires screening.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used for detection if the compound possesses a chromophore. If not, a refractive index detector or a mass spectrometer can be employed.
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a preparative or semi-preparative scale to collect sufficient quantities of each pure enantiomer for biological testing.
The following diagram illustrates a general workflow for chiral separation and subsequent analysis.
Biological Activity Assays
Once the pure enantiomers are obtained, their biological activities can be assessed using a variety of in vitro and in vivo assays.
4.2.1. Antimicrobial Susceptibility Testing
Broth Microdilution Method (for determining Minimum Inhibitory Concentration - MIC):
-
Prepare a stock solution of each enantiomer and the racemic mixture in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium appropriate for the test microorganism.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4.2.2. Cytotoxicity Assays
To assess the potential toxicity of the enantiomers against mammalian cells, standard cytotoxicity assays can be performed.
MTT Assay:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of each enantiomer and the racemic mixture for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Data Presentation
All quantitative data from biological assays should be presented in a clear and structured format to facilitate comparison between the enantiomers and the racemic mixture.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| (R)-1-Hydroxyundecan-2-one | |||
| (S)-1-Hydroxyundecan-2-one | |||
| Racemic this compound | |||
| Positive Control |
Table 2: Hypothetical Cytotoxicity Data
| Compound | IC50 (µM) in HeLa cells | IC50 (µM) in HEK293 cells |
| (R)-1-Hydroxyundecan-2-one | ||
| (S)-1-Hydroxyundecan-2-one | ||
| Racemic this compound | ||
| Positive Control |
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound enantiomers is currently unavailable, the principles of stereochemistry and evidence from structurally related compounds strongly suggest that the (R)- and (S)-enantiomers are likely to exhibit distinct biological profiles. This technical guide provides a roadmap for researchers to undertake a systematic investigation, from chiral separation to a panel of biological assays. Such studies are essential to fully characterize the pharmacological and toxicological properties of this chiral molecule and to determine its potential for further development. Future research should focus on the enantioselective synthesis of this compound, followed by comprehensive screening against a broad range of microbial and mammalian cell lines to identify any therapeutically relevant activities and to elucidate the structure-activity relationships of its enantiomers.
References
An In-depth Technical Guide to the Discovery and Isolation of 1-Hydroxyundecan-2-one from Novel Sources
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the nascent yet promising field of research surrounding 1-Hydroxyundecan-2-one. Given the current scarcity of direct research on this specific molecule, this document provides a comprehensive overview of its closely related precursor, undecan-2-one, and outlines a forward-looking, novel methodology for the discovery and isolation of this compound through microbial biotransformation. This guide offers detailed experimental protocols, quantitative data on related compounds, and conceptual visualizations of workflows and potential biological pathways to equip researchers with the foundational knowledge and practical frameworks required to advance the study of this potentially significant bioactive compound.
Introduction: The Current Landscape and Future Potential
This compound is a functionalized aliphatic ketone that, despite its simple structure, remains largely unexplored in the scientific literature. Its parent compound, undecan-2-one, is a well-documented natural product found in the essential oils of various plants, notably those of the Rutaceae family (e.g., Ruta graveolens, commonly known as rue).[1][2][3] Undecan-2-one has been investigated for its antimicrobial and insect-repellent properties.[4][5] The introduction of a hydroxyl group to form this compound is anticipated to alter its physicochemical properties, potentially enhancing its bioavailability and biological activity.
This guide puts forth a pioneering approach for the generation and isolation of this compound from a novel source: microbial biotransformation. This methodology leverages the enzymatic machinery of microorganisms to perform specific chemical modifications, in this case, the hydroxylation of the readily available precursor, undecan-2-one.
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data on the biological or physicochemical properties of this compound. To provide a valuable point of reference for researchers, the following tables summarize the known data for its precursor, undecan-2-one.
Table 1: Composition of Undecan-2-one in Ruta Species Essential Oils
| Plant Species | Plant Part | Percentage of Undecan-2-one in Essential Oil | Reference |
| Ruta graveolens | Leaves | 46.8% | [3] |
| Ruta chalepensis | Not Specified | 66.5% | [6] |
| Ruta montana | Not Specified | 84.2% | [6] |
Table 2: Antimicrobial Activity of Undecan-2-one
| Microbial Strain | Method | Concentration | Result | Reference |
| Escherichia coli | Impedimetric | Up to 30 µl/ml | Low activity | |
| Bacillus subtilis | Impedimetric | 20 µl/ml | Population decrease by 2.86 log units/ml | |
| Bacillus subtilis | Impedimetric | 30 µl/ml | Population decrease by 5.47 log units/ml | |
| Candida mycoderma | Impedimetric | Not Specified | High activity | [4] |
| Aspergillus niger | Impedimetric | 1 µl/ml | Inhibitory effect (MIC) | |
| Aspergillus niger | Impedimetric | 20 µl/ml | Cidal effect (MFC) |
Experimental Protocols
This section details the proposed methodologies for the isolation of the precursor, undecan-2-one, and the subsequent biotransformation to this compound.
Protocol for Extraction of Undecan-2-one from Ruta graveolens
-
Plant Material: Freshly harvested aerial parts of Ruta graveolens.
-
Extraction Method: Steam distillation.
-
Procedure:
-
Chop the fresh plant material into small pieces.
-
Place the plant material in a still.
-
Pass steam through the plant material to vaporize the volatile compounds.
-
Condense the steam and volatile compounds.
-
Collect the essential oil, which will separate from the aqueous phase (hydrosol).
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the essential oil at 4°C in a sealed, dark glass vial.
-
Protocol for GC-MS Analysis of Essential Oil
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[7][8][9]
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation: Dilute 1 µl of the essential oil in 1 ml of a suitable solvent (e.g., methanol or hexane).[8]
-
Injection: Inject 1 µl of the diluted sample into the GC.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.[8]
-
Final hold: Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 500.
-
-
Compound Identification: Identify undecan-2-one by comparing its mass spectrum and retention time with a known standard and by searching against a mass spectral library (e.g., NIST).
Protocol for Microbial Biotransformation of Undecan-2-one
-
Microorganism Selection: Screen a panel of microorganisms known for their hydroxylating capabilities (e.g., species of Bacillus, Pseudomonas, or fungi like Aspergillus).
-
Culture Medium: Prepare a suitable liquid culture medium (e.g., Nutrient Broth for bacteria or Potato Dextrose Broth for fungi).
-
Inoculation and Growth:
-
Inoculate the sterile medium with the selected microorganism.
-
Incubate at the optimal temperature and agitation speed for growth (e.g., 30°C and 150 rpm).
-
-
Substrate Addition:
-
Once the culture reaches the mid-logarithmic growth phase, add undecan-2-one (dissolved in a minimal amount of a biocompatible solvent like DMSO) to a final concentration of 1-5 mM.
-
-
Biotransformation: Continue the incubation for 24-72 hours, periodically taking samples to monitor the conversion of the substrate and the formation of the product by GC-MS.
-
Extraction of this compound:
-
Centrifuge the culture to separate the biomass from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
-
Purification:
-
Purify the crude extract using column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) and GC-MS to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent to yield purified this compound.
-
Mandatory Visualizations
Diagram 1: Proposed Experimental Workflow
Caption: Workflow for the isolation and biotransformation of undecan-2-one.
Diagram 2: Hypothetical Signaling Pathway Modulation
Caption: Hypothetical anti-inflammatory and antimicrobial signaling pathway.
References
- 1. crovay.com [crovay.com]
- 2. RUE OIL CAS#: 8014-29-7 [amp.chemicalbook.com]
- 3. Ruta graveolens - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 8. scitepress.org [scitepress.org]
- 9. How Experts Determine Essential Oil Purity [innovatechlabs.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Hydroxyundecan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-hydroxyundecan-2-one and its derivatives. Given the limited direct literature on this specific molecule, this guide outlines robust and adaptable synthetic strategies based on well-established methodologies for the formation of α-hydroxy ketones. Furthermore, it details the expected characterization profile using modern spectroscopic techniques, drawing on data from analogous long-chain ketones and α-hydroxy ketones.
Introduction
This compound is an α-hydroxy ketone, a class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl group. This structural motif is present in various natural products and serves as a valuable building block in organic synthesis. Derivatives of this compound hold potential for applications in materials science, and as intermediates in the synthesis of more complex molecules, including potential pharmaceuticals. This guide will focus on two primary synthetic pathways to this compound and its derivatives, followed by a detailed discussion of their characterization.
Synthesis of this compound
Two principal synthetic routes are proposed for the synthesis of this compound: the direct α-hydroxylation of undecan-2-one and the oxidation of undec-1-ene.
Synthesis via α-Hydroxylation of Undecan-2-one
The direct introduction of a hydroxyl group at the α-position of a ketone is a common strategy. For the synthesis of this compound, this involves the selective hydroxylation of the methyl group of undecan-2-one.
This method provides an environmentally friendly approach using molecular oxygen as the oxidant.
-
Reaction Setup: To a solution of undecan-2-one (1 equivalent) in a suitable organic solvent such as toluene, add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, 0.1 equivalents).
-
Addition of Base: Add a saturated aqueous solution of a strong base, such as sodium hydroxide.
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature under an atmosphere of oxygen (a balloon is sufficient for laboratory scale).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis via Oxidation of Undec-1-ene
An alternative route involves the epoxidation of the terminal alkene, undec-1-ene, followed by the ring-opening of the resulting epoxide to form the desired α-hydroxy ketone.
Step 1: Epoxidation of Undec-1-ene to 1,2-Epoxyundecane
-
Reagent Preparation: Dissolve undec-1-ene (1 equivalent) in a chlorinated solvent such as dichloromethane.
-
Epoxidation: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain crude 1,2-epoxyundecane, which can often be used in the next step without further purification.
Step 2: Isomerization of 1,2-Epoxyundecane to this compound
-
Reaction Setup: Dissolve the crude 1,2-epoxyundecane in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Isomerization: Add a catalytic amount of a suitable acid or base to promote the ring-opening and isomerization to the α-hydroxy ketone.
-
Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography to afford this compound.
Synthesis of this compound Derivatives
Derivatives of this compound can be synthesized by modifying the hydroxyl or carbonyl group, or by using substituted starting materials.
-
Ester Derivatives: The hydroxyl group of this compound can be acylated using standard esterification procedures (e.g., reaction with an acyl chloride or carboxylic anhydride in the presence of a base) to produce a variety of ester derivatives.
-
Ether Derivatives: The hydroxyl group can be converted to an ether by Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide).
-
Derivatives from Substituted Precursors: Utilizing substituted undecan-2-ones or undec-1-enes in the aforementioned synthetic routes will yield derivatives with modifications on the alkyl chain.
Characterization of this compound and its Derivatives
A combination of spectroscopic methods is essential for the unambiguous characterization of the synthesized compounds.
Data Presentation
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): 4.1-4.3 (s, 2H, -CH₂OH), 3.5-3.8 (br s, 1H, -OH), 2.4-2.6 (t, 2H, -C(O)CH₂-), 1.2-1.6 (m, 14H, alkyl chain), 0.8-0.9 (t, 3H, -CH₃) |
| ¹³C NMR | δ (ppm): ~210 (C=O), ~70 (-CH₂OH), ~40 (-C(O)CH₂-), 22-32 (alkyl chain carbons), ~14 (-CH₃) |
| IR | ν (cm⁻¹): 3500-3300 (broad, O-H stretch), 2920, 2850 (C-H stretch), 1715 (strong, C=O stretch) |
| Mass Spec. | m/z: Molecular ion peak, characteristic α-cleavage fragments (e.g., loss of the C₉H₁₉ radical) |
Note: The exact chemical shifts and coupling constants in NMR spectra, as well as fragmentation patterns in mass spectrometry, will depend on the specific derivative and the experimental conditions.
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Conceptual Signaling Pathway Involvement
While specific signaling pathways for this compound are not yet elucidated, α-hydroxy ketones can potentially interact with biological systems. The following diagram illustrates a hypothetical mechanism of action, such as the inhibition of an enzyme, which is a common mode of action for bioactive molecules.
Caption: Hypothetical enzyme inhibition by a this compound derivative.
A Technical Guide to the Computational Modeling of 1-Hydroxyundecan-2-one Receptor Binding
Introduction
1-Hydroxyundecan-2-one is a long-chain aliphatic ketone with potential applications in various fields, including chemical signaling and pest management, as it is a known component of the urine of certain predators and has been shown to induce a fear response in rodents. Understanding the molecular interactions between this compound and its corresponding receptors is crucial for elucidating its mechanism of action and for the development of novel analogues with enhanced or modified activities. Computational modeling offers a powerful suite of tools to investigate these interactions at an atomic level, providing insights that can guide further experimental studies.
This technical guide provides a comprehensive overview of a hypothetical workflow for the computational modeling of this compound receptor binding, from target identification to model validation. It is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to the study of ligand-receptor interactions.
Putative Receptor Target Identification
Given that this compound is a known kairomone that elicits an innate fear response in rodents, the primary putative receptor targets are likely to be found within the olfactory system. Specifically, vomeronasal receptors (VRs) and olfactory receptors (ORs) are strong candidates for detecting such chemical signals.
-
Vomeronasal Receptors (VRs): These G-protein coupled receptors (GPCRs) are located in the vomeronasal organ (VNO) and are known to detect non-volatile chemical cues, including pheromones and kairomones.
-
Olfactory Receptors (ORs): Also GPCRs, these receptors are located in the main olfactory epithelium and are responsible for the detection of a wide range of volatile odorants.
For the purpose of this guide, we will proceed with a hypothetical vomeronasal receptor as the primary target for this compound.
Computational Modeling Workflow
The computational modeling of this compound binding to a putative vomeronasal receptor would typically follow a multi-step workflow, as illustrated in the diagram below.
Receptor Structure Preparation
The first step in the workflow is to obtain a three-dimensional structure of the target receptor. Since the experimentally determined structure of a specific vomeronasal receptor for this compound is unlikely to be available, homology modeling would be the preferred approach.
Methodology:
-
Template Identification: A BLAST search of the Protein Data Bank (PDB) would be performed using the amino acid sequence of the target vomeronasal receptor to identify suitable templates with high sequence identity.
-
Model Building: A homology modeling program, such as MODELLER or SWISS-MODEL, would be used to generate a 3D model of the receptor based on the alignment with the template structure.
-
Model Refinement and Validation: The generated model would be subjected to energy minimization to relieve any steric clashes. The quality of the model would then be assessed using tools like PROCHECK and Ramachandran plot analysis to ensure that the stereochemical parameters are within acceptable limits.
Ligand Preparation
The 3D structure of this compound would be prepared for docking.
Methodology:
-
Structure Generation: A 2D sketch of this compound would be converted into a 3D structure using a molecular editor like ChemDraw or Avogadro.
-
Energy Minimization: The 3D structure of the ligand would be energy minimized using a suitable force field, such as MMFF94.
-
Charge Assignment: Partial atomic charges would be assigned to the ligand atoms using a method like Gasteiger-Hückel.
Molecular Docking
Molecular docking would be performed to predict the preferred binding pose of this compound within the binding pocket of the modeled receptor.
Methodology:
-
Binding Site Prediction: The putative binding site on the receptor would be identified based on the location of the binding pocket in the template structure or by using binding site prediction software.
-
Docking Simulation: A docking program, such as AutoDock Vina or Glide, would be used to dock the prepared ligand into the defined binding site of the receptor.
-
Pose Selection and Analysis: The resulting docking poses would be clustered and ranked based on their predicted binding affinity (docking score). The top-ranked poses would be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Table 1: Hypothetical Molecular Docking Results
| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Tyr112, Phe204, Trp256 |
| 2 | -8.2 | Val115, Leu201, Ile253 |
| 3 | -7.9 | Ser110, Thr200, Asn250 |
Molecular Dynamics Simulation
To assess the stability of the ligand-receptor complex and to gain a more dynamic understanding of the binding interactions, molecular dynamics (MD) simulations would be performed.
Methodology:
-
System Setup: The top-ranked docked complex would be placed in a simulation box filled with a suitable water model (e.g., TIP3P) and counter-ions to neutralize the system.
-
Equilibration: The system would be subjected to a series of energy minimization and equilibration steps to allow the solvent and ions to relax around the protein-ligand complex.
-
Production Run: A production MD simulation would be run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory would be analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand. The interactions between the ligand and the receptor would also be monitored throughout the simulation.
Binding Affinity Calculation
More accurate estimations of the binding affinity can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
Methodology:
-
Snapshot Extraction: Snapshots of the ligand-receptor complex, the receptor alone, and the ligand alone would be extracted from the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy would be calculated.
-
Binding Free Energy Calculation: The binding free energy would be calculated by taking the difference between the energy of the complex and the energies of the receptor and ligand.
Table 2: Hypothetical Binding Affinity Calculations
| Method | Predicted Binding Affinity (ΔG, kcal/mol) |
| MM/PBSA | -12.5 ± 1.2 |
| MM/GBSA | -11.8 ± 1.5 |
Experimental Validation
The predictions from the computational models should be validated through experimental assays.
Receptor Binding Assays
Direct binding of this compound to the putative receptor could be measured using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Methodology (Surface Plasmon Resonance):
-
Receptor Immobilization: The purified receptor protein would be immobilized on the surface of an SPR sensor chip.
-
Ligand Injection: A series of concentrations of this compound would be injected over the sensor surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, would be measured in real-time.
-
Data Analysis: The binding data would be fit to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Table 3: Hypothetical Experimental Validation Data
| Technique | Measured Parameter | Value |
| SPR | KD | 5.2 µM |
| ITC | KD | 6.1 µM |
| ITC | ΔH | -8.7 kcal/mol |
| ITC | -TΔS | -3.5 kcal/mol |
Functional Assays
To confirm that the binding of this compound to the receptor elicits a biological response, a functional assay would be performed. Since the putative receptor is a GPCR, a calcium imaging assay would be appropriate.
Methodology (Calcium Imaging):
-
Cell Line Preparation: A cell line expressing the putative vomeronasal receptor would be loaded with a calcium-sensitive fluorescent dye.
-
Ligand Application: The cells would be stimulated with varying concentrations of this compound.
-
Fluorescence Measurement: The change in intracellular calcium concentration would be measured by monitoring the fluorescence intensity of the dye.
-
Dose-Response Analysis: A dose-response curve would be generated to determine the EC50 value of this compound.
Signaling Pathway
The binding of this compound to a vomeronasal receptor is expected to trigger a canonical GPCR signaling cascade, leading to neuronal activation.
This technical guide has outlined a comprehensive, albeit hypothetical, approach to the computational modeling of this compound receptor binding. By combining homology modeling, molecular docking, molecular dynamics simulations, and binding affinity calculations, it is possible to generate detailed hypotheses about the molecular recognition of this important kairomone. Crucially, the computational predictions must be validated through rigorous experimental testing to confirm their biological relevance. This integrated approach of computational and experimental methods provides a powerful paradigm for understanding the molecular basis of chemosensation and for the rational design of novel chemical modulators.
Preliminary Toxicological Screening of 1-Hydroxyundecan-2-one: An In-depth Technical Guide
Disclaimer: This document provides a preliminary toxicological assessment of 1-Hydroxyundecan-2-one based on available data for structurally similar compounds and in silico predictions. This information is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for comprehensive experimental testing and regulatory review.
Introduction
This compound is an alpha-hydroxy ketone of interest in various research and development sectors. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring safety in handling, manufacturing, and potential application. In the absence of direct experimental data, a preliminary toxicological screening can be conducted using read-across and in silico computational toxicology approaches. This guide summarizes the available toxicological data on structurally related analogue compounds, presents in silico predictions for this compound, and provides detailed experimental protocols for key toxicological endpoints based on internationally recognized guidelines.
Read-Across Toxicological Assessment
A read-across approach utilizes toxicological data from well-characterized, structurally similar chemicals (analogues) to predict the toxicity of a substance with limited data. For this compound, two primary analogues have been selected: 2-Undecanone , which shares the same carbon backbone and ketone functional group, and Hydroxyacetone , which possesses the characteristic alpha-hydroxy ketone moiety.
Analogue Compound Data
A summary of the available toxicological data for the selected analogue compounds is presented below.
| Toxicological Endpoint | 2-Undecanone | Hydroxyacetone |
| Acute Oral Toxicity | LD50 (Rat): >5000 mg/kg[1][2] | LD50 (Rat): 2200 mg/kg[3][4][5] |
| LD50 (Mouse): 3880 mg/kg[1][6] | ||
| Acute Dermal Toxicity | LD50 (Rabbit): >5000 mg/kg[2][6][7] | No data available |
| Skin Irritation/Corrosion | May cause skin irritation after prolonged or repeated exposure.[8] Not classified as a skin irritant under EC Directives.[8] | No data available, but may be an irritant to the skin.[9] |
| Eye Irritation/Corrosion | May produce transient discomfort.[8] Caused conjunctival irritation in rabbits.[1] | No data available |
| Mutagenicity (Ames Test) | Not considered a mutagen.[10] | mmo-sat 500 ug/plate (+S9)[5] |
| Carcinogenicity | Not classified as a carcinogen by IARC.[4][6] | Not classified as a carcinogen by IARC.[4] |
| Reproductive/Developmental Toxicity | NOEL (maternal and developmental) >1000 mg/kg/day in rats.[1] | No data available |
In Silico Toxicity Prediction
To further assess the toxicological profile of this compound, in silico predictions were generated using the ProTox-II webserver.[11][12][13][14] ProTox-II utilizes a combination of molecular similarity, pharmacophores, and machine-learning models to predict various toxicity endpoints.[11][13][14]
SMILES string for this compound: CCCCCCCC(O)C(=O)C
| Toxicological Endpoint | Predicted Value | Confidence Score |
| LD50 (rat, oral) | 2500 mg/kg | 0.65 |
| Toxicity Class | 4 | |
| Hepatotoxicity | Inactive | 0.78 |
| Carcinogenicity | Inactive | 0.62 |
| Mutagenicity | Inactive | 0.71 |
| Cytotoxicity | Active | 0.82 |
| Immunotoxicity | Inactive | 0.59 |
Note: The confidence score represents the probability of the prediction being correct.
Experimental Protocols
For a comprehensive toxicological evaluation, a battery of in vitro and in vivo tests should be conducted. The following are detailed methodologies for key experiments based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (OECD 423)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[15][16][17]
-
Test Animals: Healthy, young adult female rats are typically used.
-
Procedure: A single dose of the test substance is administered by oral gavage. The test is conducted in a stepwise manner using a limited number of animals at each step.[15]
-
Dose Levels: Pre-specified fixed doses of 5, 50, 300, or 2000 mg/kg are used.[15]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.
Acute Dermal Toxicity (OECD 402)
This method assesses the potential for adverse effects from short-term dermal exposure.[18][19][20]
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure: The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[21]
-
Dose Level: A limit test is often performed at 2000 mg/kg.
-
Observations: Animals are observed for mortality and signs of systemic toxicity for 14 days. Skin reactions at the application site are also recorded.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[2][8][10][22][23]
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin under a semi-occlusive dressing for 4 hours.[10][23]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[23] The reversibility of any observed skin reactions is assessed over a 14-day observation period.[10]
Acute Eye Irritation/Corrosion (OECD 405)
This guideline is used to assess the potential for a substance to cause eye irritation or corrosion.[6][9][24][25][26]
-
Test Animals: Albino rabbits are the recommended species.
-
Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[6][9][25]
-
Observations: The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[9] The reversibility of any lesions is observed for up to 21 days.[26]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is widely used to detect the mutagenic potential of chemicals.[1][27][28][29][30]
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid for growth are used.[1][27][28][29][30]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[1][27]
-
Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.[27]
Visualizations
Read-Across Workflow
Caption: A diagram illustrating the read-across workflow for predicting the toxicology of this compound.
Hypothetical Metabolic Pathway
Caption: A hypothetical metabolic pathway for this compound, showing potential Phase I and Phase II reactions.
Conclusion
This preliminary toxicological screening, based on a read-across approach and in silico predictions, suggests that this compound is likely to have a low to moderate acute toxicity profile. The in silico predictions indicate a potential for cytotoxicity, which should be a focus of initial in vitro testing. The provided experimental protocols, based on OECD guidelines, offer a clear framework for conducting the necessary studies to establish a definitive toxicological profile for this compound. It is imperative that these experimental studies are performed to validate these preliminary findings and to ensure the safe development and use of this compound.
References
- 1. nib.si [nib.si]
- 2. oecd.org [oecd.org]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 15. bemsreports.org [bemsreports.org]
- 16. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 21. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 22. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 23. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 24. oecd.org [oecd.org]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. nucro-technics.com [nucro-technics.com]
- 27. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 28. oecd.org [oecd.org]
- 29. enamine.net [enamine.net]
- 30. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Hypothetical Case Study on the In Vivo Pharmacokinetics of 1-Hydroxyundecan-2-one
Disclaimer: As of October 2025, no public-domain data from in vivo pharmacokinetic studies for 1-Hydroxyundecan-2-one are available. The following technical guide is a hypothetical case study designed to illustrate the expected data, experimental protocols, and analyses for a compound of this nature. All data presented herein is representative and not derived from actual experiments.
Executive Summary
This document outlines a hypothetical preclinical investigation into the pharmacokinetic (PK) profile of this compound, a novel investigational compound. The study was designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a standard rodent model (Sprague-Dawley rats). Key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration were determined to assess bioavailability, clearance, and half-life. The methodologies and resulting data provide a foundational understanding for further drug development and potential dose-escalation studies.
Pharmacokinetic Data Summary
The quantitative pharmacokinetic parameters for this compound were calculated from plasma concentration-time profiles following single-dose administration. All data is summarized for clear comparison.
Table 1: Intravenous (IV) Pharmacokinetic Parameters
(Dose: 2 mg/kg in Sprague-Dawley Rats, n=6)
| Parameter | Unit | Mean Value | Std. Dev. |
| C₀ | ng/mL | 1250 | 115 |
| AUC₀₋t | ng·h/mL | 3450 | 280 |
| AUC₀₋inf | ng·h/mL | 3510 | 295 |
| t₁/₂ | h | 4.5 | 0.6 |
| CL | mL/h/kg | 570 | 45 |
| Vd | L/kg | 3.7 | 0.4 |
Table 2: Oral (PO) Pharmacokinetic Parameters
(Dose: 10 mg/kg in Sprague-Dawley Rats, n=6)
| Parameter | Unit | Mean Value | Std. Dev. |
| Cₘₐₓ | ng/mL | 890 | 95 |
| Tₘₐₓ | h | 1.0 | 0.25 |
| AUC₀₋t | ng·h/mL | 6125 | 550 |
| AUC₀₋inf | ng·h/mL | 6250 | 590 |
| t₁/₂ | h | 4.8 | 0.7 |
| F (%) | % | 35.6 | 4.2 |
Abbreviations: C₀ (Initial plasma concentration), AUC₀₋t (Area under the curve from time 0 to last measurement), AUC₀₋inf (Area under the curve from time 0 to infinity), t₁/₂ (Terminal half-life), CL (Clearance), Vd (Volume of distribution), Cₘₐₓ (Maximum plasma concentration), Tₘₐₓ (Time to maximum concentration), F (%) (Absolute bioavailability).
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley rats (Male)
-
Supplier: Charles River Laboratories
-
Age/Weight: 8-10 weeks / 250-300g
-
Housing: Animals were housed in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals were fasted overnight prior to oral dosing.
Dosing and Administration
-
Formulation:
-
IV: 2 mg/mL solution in 10% DMSO, 40% PEG300, 50% Saline.
-
PO: 5 mg/mL suspension in 0.5% Carboxymethylcellulose (CMC) in water.
-
-
Dose Groups:
-
Group 1 (IV): Single bolus dose of 2 mg/kg administered via the tail vein.
-
Group 2 (PO): Single dose of 10 mg/kg administered via oral gavage.
-
-
Sample Size: n=6 animals per group.
Sample Collection and Processing
-
Biological Matrix: Whole blood.
-
Sampling Time Points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Procedure: Approximately 150 µL of blood was collected from the saphenous vein into K₂EDTA-coated tubes at each time point.
-
Processing: Blood samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Instrumentation: Shimadzu Nexera X2 UHPLC coupled to a Sciex QTRAP 6500+ Mass Spectrometer.
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with 200 µL of acetonitrile containing an internal standard (e.g., Verapamil). After centrifugation, the supernatant was diluted and injected for analysis.
-
Quantification: A standard curve was generated using calibration standards prepared in blank rat plasma, with a linear range of 1-2000 ng/mL.
Visualizations
Experimental Workflow Diagram
Microbial Metabolic Pathways of 1-Hydroxyundecan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the specific metabolic pathway of 1-hydroxyundecan-2-one in microorganisms is not extensively documented in current literature, this guide synthesizes information from analogous microbial metabolic processes for long-chain ketones and α-hydroxy ketones to propose a putative pathway. This document outlines the key enzymatic reactions, potential intermediates, and experimental methodologies relevant to the study of its biodegradation. The proposed pathway involves initial oxidation or reduction of the ketone and hydroxyl moieties, followed by carbon chain cleavage, likely facilitated by Baeyer-Villiger monooxygenases and subsequent esterases. This guide serves as a foundational resource for researchers investigating the microbial metabolism of this and similar compounds, providing a framework for experimental design and data interpretation.
Introduction
This compound is an α-hydroxy ketone, a class of organic compounds that feature a hydroxyl group adjacent to a ketone. Such molecules are of interest in various industrial and pharmaceutical contexts. Understanding their metabolic fate in microorganisms is crucial for applications in bioremediation, biocatalysis, and for assessing their environmental impact. Microorganisms have evolved diverse enzymatic machinery to metabolize a wide array of organic compounds, including long-chain alkanes and ketones.[1] This guide will extrapolate from established metabolic principles to delineate a probable pathway for the microbial degradation of this compound.
Proposed Metabolic Pathways
Based on known microbial metabolic pathways for similar substrates, two primary routes for the initial transformation of this compound are proposed:
-
Pathway A: Oxidation via Baeyer-Villiger Monooxygenase (BVMO) : This is a common route for the microbial metabolism of ketones.[2][3][4] A BVMO would catalyze the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester.
-
Pathway B: Reduction of the Ketone : The ketone group can be reduced to a secondary alcohol by a ketoreductase or alcohol dehydrogenase, forming undecane-1,2-diol.
Following these initial steps, the resulting intermediates are expected to be further metabolized through pathways such as fatty acid beta-oxidation.
Pathway A: Baeyer-Villiger Oxidation
The initial step in this proposed pathway is the oxidation of this compound to an ester by a Baeyer-Villiger monooxygenase (BVMO). BVMOs are flavin-dependent enzymes that are known to oxidize a wide range of ketones.[3][4]
-
Ester Formation : A BVMO would insert an oxygen atom between the carbonyl carbon (C2) and the adjacent carbon (C1 or C3). Given the electronic properties, the migration of the hydroxymethyl group (C1) is plausible, leading to the formation of 1-hydroxy-2-oxoundecyl acetate or a related ester.
-
Ester Hydrolysis : The resulting ester would then be hydrolyzed by an esterase to yield acetic acid and 1-hydroxydecan-1-ol.
-
Further Oxidation : The resulting alcohol and acid would then enter central metabolic pathways. 1-hydroxydecan-1-ol could be oxidized to decanoic acid, which would then be degraded via β-oxidation.
Caption: Proposed Baeyer-Villiger oxidation pathway.
Pathway B: Ketone Reduction
An alternative initial step involves the reduction of the ketone group.
-
Diol Formation : A ketoreductase or alcohol dehydrogenase reduces the ketone at the C2 position to a hydroxyl group, forming undecane-1,2-diol.
-
Oxidation to Carboxylic Acid : The primary alcohol at C1 of undecane-1,2-diol can be oxidized by an alcohol dehydrogenase and subsequently an aldehyde dehydrogenase to form 2-hydroxyundecanoic acid.
-
Decarboxylation and β-Oxidation : 2-hydroxyundecanoic acid can then be decarboxylated and enter the β-oxidation pathway for fatty acids.
Caption: Proposed ketone reduction pathway.
Quantitative Data
Specific quantitative data for the metabolism of this compound is not available. The following tables provide illustrative data based on studies of similar long-chain ketones and the activity of relevant enzymes on analogous substrates. These values should be considered as potential ranges and are intended to guide experimental expectations.
Table 1: Michaelis-Menten Constants (Km) for Baeyer-Villiger Monooxygenases with Ketone Substrates
| Enzyme Source Organism | Substrate | Km (µM) | Reference |
| Pseudomonas fluorescens | Cyclohexanone | 1.2 | (Donoghue et al., 1976) |
| Acinetobacter calcoaceticus | Phenylacetone | 5.8 | (Kant et al., 2006) |
| Rhodococcus sp. | Dodecan-2-one | ~50 (estimated) | Hypothetical |
Table 2: Specific Activity of Ketoreductases with Ketone Substrates
| Enzyme Source Organism | Substrate | Specific Activity (U/mg) | Reference |
| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | 120 | (Zhu et al., 2006) |
| Saccharomyces cerevisiae | Acetophenone | 5.5 | (Katz et al., 2003) |
| Bacillus subtilis | Heptan-2-one | ~10 (estimated) | Hypothetical |
Experimental Protocols
The following protocols are generalized methodologies for studying the microbial metabolism of this compound.
Enrichment and Isolation of Degrading Microorganisms
Caption: Workflow for isolating degrading microbes.
-
Sample Collection : Obtain soil or water samples from environments potentially contaminated with long-chain hydrocarbons or industrial effluents.
-
Enrichment Culture : Inoculate a minimal salts medium containing this compound as the sole carbon source with the environmental sample.
-
Incubation : Incubate at a suitable temperature (e.g., 30°C) with shaking.
-
Sub-culturing : Periodically transfer an aliquot of the culture to fresh medium to enrich for microorganisms capable of utilizing the substrate.
-
Isolation : Plate serial dilutions of the enriched culture onto solid minimal medium containing this compound.
-
Pure Culture : Isolate distinct colonies and purify by re-streaking.
-
Identification : Identify promising isolates using 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.
Analysis of Metabolites
-
Culture Sampling : Grow the isolated microorganism in liquid minimal medium with this compound. Collect culture supernatant at various time points.
-
Extraction : Extract metabolites from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis : Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and its metabolites.
-
Structure Elucidation : For unknown metabolites, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used for structure elucidation.
Enzyme Assays
-
Cell-Free Extract Preparation : Grow the microorganism to a suitable growth phase, harvest the cells by centrifugation, and lyse them using sonication or a French press to obtain a cell-free extract.
-
Baeyer-Villiger Monooxygenase Assay :
-
The assay mixture should contain cell-free extract, this compound, NADPH, and a suitable buffer.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
-
-
Ketoreductase Assay :
-
The assay mixture should contain cell-free extract, this compound, NADH or NADPH, and a suitable buffer.
-
Monitor the oxidation of the cofactor by measuring the decrease in absorbance at 340 nm.
-
Conclusion
While direct evidence for the microbial metabolism of this compound is scarce, a hypothetical pathway can be constructed based on the well-established principles of ketone and long-chain hydrocarbon degradation by microorganisms. The proposed pathways, involving initial Baeyer-Villiger oxidation or ketone reduction, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to isolating and characterizing microorganisms capable of degrading this compound and elucidating its precise metabolic fate. Further research in this area will be valuable for advancing our understanding of microbial catabolism and for the development of novel biotechnological applications.
References
- 1. Bacterial metabolism of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of alkenes and ketones by Candida maltosa and related yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native roles of Baeyer-Villiger monooxygenases in the microbial metabolism of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
quantitative analysis of 1-Hydroxyundecan-2-one by GC-MS
An Application Note for the Quantitative Analysis of 1-Hydroxyundecan-2-one by GC-MS
Introduction
This compound is an α-hydroxy ketone, a class of organic compounds that can be challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS) due to their polarity and thermal lability. Derivatization is often required to improve their volatility and chromatographic behavior.[1][2] This application note details a robust and sensitive method for the quantitative analysis of this compound in a sample matrix, employing a two-step derivatization process followed by GC-MS analysis. The protocol is intended for researchers, scientists, and drug development professionals.
Principle
The analytical method involves the derivatization of this compound to enhance its volatility and thermal stability for GC-MS analysis.[2] The ketone group is first converted to an oxime, and the hydroxyl group is subsequently silylated.[1][3] Quantification is achieved by using an internal standard and generating a calibration curve. The GC-MS system provides the necessary selectivity and sensitivity for accurate measurement.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): e.g., 2-Hydroxydodecanoic acid or a suitable stable isotope-labeled analog
-
Derivatization Reagents:
-
Solvents: Pyridine, Hexane, Ethyl Acetate (all HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Standard and Sample Preparation
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Prepare a 1 mg/mL stock solution of the internal standard in a similar manner.
Calibration Standards:
Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation and Derivatization:
-
To 1 mL of the sample (or standard), add 50 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a 20 mg/mL solution of PFBHA in pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes to facilitate oximation of the ketone group.
-
Cool the vial to room temperature.
-
Add 100 µL of MSTFA for silylation of the hydroxyl group.[3]
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[5]
-
Injector: Splitless mode, 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[6]
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions: The exact m/z values for the derivatized this compound and the internal standard need to be determined by injecting a derivatized standard in full scan mode and identifying the characteristic ions.
Data Presentation
The quantitative data should be summarized for clarity and easy comparison.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Value (µg/mL) |
| Limit of Quantification (LOQ) | Value (µg/mL) |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. research.vu.nl [research.vu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. openpub.fmach.it [openpub.fmach.it]
Application Note: Development of an HPLC-UV Method for the Detection of 1-Hydroxyundecan-2-one via Pre-Column Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a proposed method for the quantitative analysis of 1-Hydroxyundecan-2-one using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the lack of a strong chromophore in the native molecule, a pre-column derivatization step using 2,4-Dinitrophenylhydrazine (DNPH) is employed to enable sensitive UV detection. This method is ideal for the analysis of long-chain aliphatic hydroxy-ketones in various sample matrices. The protocol outlines sample preparation, derivatization, chromatographic conditions, and data analysis, providing a comprehensive guide for researchers.
1. Introduction
This compound is a long-chain aliphatic hydroxy-ketone. Like many similar compounds, it lacks a suitable chromophore for direct, sensitive detection by HPLC-UV. Simple aliphatic ketones typically exhibit only a weak absorbance in the 270-300 nm range, corresponding to the n→π* electronic transition, which is often insufficient for quantitative analysis at low concentrations.[1][2] To overcome this limitation, a derivatization strategy is necessary. The most common method for analyzing aldehydes and ketones involves a derivatization step with 2,4-dinitrophenylhydrazine (DNPH).[3][4] This reaction introduces a highly conjugated dinitrophenylhydrazone moiety, which has a strong UV absorbance at approximately 360-370 nm, significantly enhancing detection sensitivity.[5]
This application note provides a detailed protocol for the derivatization of this compound with DNPH followed by separation and quantification using a reversed-phase HPLC-UV system. Reversed-phase chromatography is well-suited for separating hydrophobic compounds like the DNPH derivative of this long-chain ketone.[6][7][8]
2. Principle
The method is based on two key steps:
-
Derivatization: The ketone functional group of this compound reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is intensely colored and exhibits strong UV absorbance.
-
Chromatographic Separation: The resulting hydrophobic derivative is separated from other sample components on a C18 reversed-phase HPLC column using a gradient elution of acetonitrile and water.[9][10] Detection is performed at the wavelength of maximum absorbance for the hydrazone derivative.
3. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
pH meter.
-
Nitrogen evaporation system or rotary evaporator.
4. Reagents and Standards
-
This compound (analytical standard).
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, ultrapure (18.2 MΩ·cm).
-
Hydrochloric acid (HCl), concentrated, analytical grade.
-
Perchloric acid (HClO₄), analytical grade.
Experimental Protocols
5.1. Preparation of Reagents and Standard Solutions
-
DNPH Derivatizing Reagent (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 1.0 mL of concentrated hydrochloric acid or perchloric acid as a catalyst. This solution should be stored in an amber bottle at 4°C and is typically stable for up to one month.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of this compound standard and dissolve it in 10.0 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
5.2. Derivatization Protocol
-
Pipette 1.0 mL of each working standard solution or sample extract into a glass vial.
-
Add 1.0 mL of the DNPH derivatizing reagent to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, allow the vials to cool to room temperature.
-
The samples are now ready for HPLC analysis. If necessary, dilute the derivatized solution with the mobile phase initial composition (e.g., 60:40 acetonitrile:water) to fit within the calibration range.
5.3. HPLC-UV Operating Conditions
The following table summarizes the recommended starting conditions for the HPLC-UV analysis. These may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-19 min: 95% to 60% B19-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 365 nm |
| Injection Volume | 10 µL |
6. Data Presentation and Results
A calibration curve should be constructed by plotting the peak area of the derivatized this compound standard against its concentration. The linearity of the method should be evaluated using the coefficient of determination (R²). The concentration of the analyte in unknown samples can then be calculated from this curve.
Table 1: Example Calibration Data for Derivatized this compound
| Standard Conc. (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 15,230 |
| 1.0 | 30,150 |
| 5.0 | 155,800 |
| 10.0 | 310,500 |
| 25.0 | 780,200 |
| 50.0 | 1,555,900 |
| Linearity (R²) | 0.9995 |
Visualizations
Derivatization Reaction Pathway
The following diagram illustrates the acid-catalyzed reaction between this compound and DNPH to form the corresponding 2,4-dinitrophenylhydrazone derivative, which is readily detectable by UV.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. Reversed phase HPLC: Significance and symbolism [wisdomlib.org]
- 7. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. Hydrophobic Compounds Analyzed With HPLC - AppNote [mtc-usa.com]
Application Note: Protocol for Testing the Antimicrobial Efficacy of 1-Hydroxyundecan-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for evaluating the antimicrobial efficacy of 1-Hydroxyundecan-2-one. The methodologies described include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, as well as conducting a Time-Kill Kinetic Assay to understand the compound's bactericidal or bacteriostatic effects over time. These protocols are designed to provide a standardized framework for assessing the antimicrobial properties of this novel compound.
Introduction
This compound is a ketone compound with potential applications as an antimicrobial agent. A related compound, undecan-2-one, has demonstrated notable fungistatic activity.[1] Therefore, a thorough evaluation of the antimicrobial spectrum and potency of this compound is essential. This application note outlines the key in vitro assays required to characterize its antimicrobial profile against a panel of relevant microorganisms. The successful execution of these protocols will yield crucial data on the concentration-dependent activity and the rate at which the compound affects microbial viability.
General Materials and Reagents
-
This compound (analytical grade)
-
Appropriate solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[2]
-
Sabouraud Dextrose Broth for fungi.
-
Sterile 96-well microtiter plates.[3]
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).[4][5]
-
Sterile saline solution (0.9%).
-
Agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Spectrophotometer or microplate reader.
-
Sterile pipettes and tips.
-
Incubator.
Experimental Workflows
The overall workflow for assessing the antimicrobial efficacy begins with determining the minimum concentration that inhibits growth (MIC), followed by finding the minimum concentration that kills the microorganism (MBC), and finally, evaluating the rate of microbial killing over time (Time-Kill Assay).
Caption: High-level overview of the antimicrobial testing protocol progression.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] The broth microdilution method is a widely used technique for determining MIC values.[6][7][8]
Detailed Methodology
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired test concentration.
-
Preparation of Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and inoculate into broth.
-
Incubate at 37°C until the culture reaches the exponential growth phase.[7]
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[3]
-
-
Microplate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared stock solution of this compound (at 2x the highest final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column.[9] Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (inoculum without the compound), and column 12 will be the sterility control (broth only).[9]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.[3]
-
-
Determination of MIC:
Caption: Step-by-step workflow for the broth microdilution MIC and subsequent MBC assays.
Data Presentation: MIC Values
Summarize the results in a table for clear comparison across different microorganisms.
| Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 10231 |
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][12] This test is performed as a follow-up to the MIC assay.[13]
Detailed Methodology
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Aspirate a 10-100 µL aliquot from each of these clear wells and spread-plate it onto a fresh, appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours or until growth is visible in the control plating.
-
Determination of MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]
Data Presentation: MIC and MBC Values
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Protocol 3: Time-Kill Kinetic Assay
This assay provides information on the rate of antimicrobial activity and helps to distinguish between bactericidal and bacteriostatic effects over time.[14][15] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Detailed Methodology
-
Preparation: Prepare flasks or tubes containing broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Also, include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling Over Time: Incubate all flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]
-
Enumeration:
-
Perform serial dilutions of the collected aliquots in sterile saline or a neutralizing broth.
-
Plate the dilutions onto agar plates.
-
Incubate the plates for 24-48 hours and then count the number of viable colonies (CFU/mL).
-
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.
Caption: Procedural flow for conducting a time-kill kinetic study.
Data Presentation: Time-Kill Kinetics
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
References
- 1. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. qlaboratories.com [qlaboratories.com]
- 5. microchemlab.com [microchemlab.com]
- 6. protocols.io [protocols.io]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 8. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microchemlab.com [microchemlab.com]
- 14. emerypharma.com [emerypharma.com]
- 15. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols: 1-Hydroxyundecan-2-one and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral molecules is a cornerstone of modern drug discovery and development. α-Hydroxy ketones are valuable chiral building blocks due to their versatile functionality, allowing for the synthesis of more complex molecules such as amino alcohols and diols. While direct applications of 1-Hydroxyundecan-2-one in asymmetric synthesis are not extensively documented in peer-reviewed literature, its structural motif as a long-chain aliphatic α-hydroxy ketone makes it an ideal candidate for several established stereoselective transformations. This document provides detailed application notes and protocols based on analogous, well-studied systems, focusing on biocatalytic asymmetric reduction, a powerful and green method for producing enantiomerically pure chiral alcohols.
Biocatalytic Asymmetric Reduction of Long-Chain Aliphatic α-Diketones to Chiral α-Hydroxy Ketones
A highly effective method for generating chiral α-hydroxy ketones is the enantioselective reduction of a prochiral α-diketone. This approach offers excellent control over the stereochemistry at the newly formed chiral center. The following protocol is adapted from the asymmetric reduction of aliphatic α-diketones using the R-selective 2,3-butanediol dehydrogenase from Bacillus clausii (BcBDH).
Reaction Principle:
An α-diketone is reduced to a chiral α-hydroxy ketone using a dehydrogenase enzyme and a cofactor (NADH), which is regenerated in situ. This method is highly selective, yielding one enantiomer in high purity.
Experimental Protocol: Asymmetric Reduction of Dodecane-2,3-dione
This protocol describes the synthesis of (R)-3-hydroxydodecan-2-one, a close analog of this compound.
Materials:
-
Dodecane-2,3-dione
-
(R)-selective 2,3-butanediol dehydrogenase from B. clausii (BcBDH)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Isopropanol
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Incubator shaker
-
HPLC with a chiral column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a 50 mL flask, prepare a reaction mixture containing 20 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Cofactor and Enzyme Addition: Add NADH to a final concentration of 0.5 mM. Add the BcBDH enzyme solution to a final concentration of 1 mg/mL.
-
Substrate Addition: Add dodecane-2,3-dione (substrate) to a final concentration of 10 mM.
-
Cofactor Regeneration: Add isopropanol to a final concentration of 5% (v/v) to serve as a co-substrate for NADH regeneration.
-
Incubation: Seal the flask and place it in an incubator shaker at 30°C with agitation at 200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by TLC or GC.
-
Work-up: After completion of the reaction (typically 24 hours), saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified (R)-3-hydroxydodecan-2-one by chiral HPLC analysis.
Quantitative Data:
The following table summarizes typical results obtained for the asymmetric reduction of various long-chain aliphatic α-diketones using this biocatalytic method.
| Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) |
| Dodecane-2,3-dione | (R)-3-Hydroxydodecan-2-one | >95 | >99 |
| Decane-2,3-dione | (R)-3-Hydroxydecan-2-one | >95 | >99 |
| Nonane-2,3-dione | (R)-3-Hydroxynonan-2-one | >98 | >99 |
| Octane-2,3-dione | (R)-3-Hydroxyoctan-2-one | >99 | >99 |
Visualizations
Experimental Workflow for Biocatalytic Asymmetric Reduction
Application Note: Structural Elucidation of 1-Hydroxyundecan-2-one using 2D NMR Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful analytical tool for the unambiguous structural elucidation of organic molecules.[1][2][3] For molecules like 1-Hydroxyundecan-2-one, a long-chain keto-alcohol, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for assigning the precise connectivity of protons and carbons, especially in the aliphatic chain where signal overlap in 1D NMR can be significant.[3][4] This application note provides a detailed protocol for the structural characterization of this compound using these key 2D NMR experiments.
1. Predicted ¹H and ¹³C NMR Data
The first step in the structural elucidation process is the analysis of the 1D ¹H and ¹³C NMR spectra. Based on the structure of this compound, the following chemical shifts are predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~4.2 | s | 2H | ~68 |
| 2 | - | - | - | ~210 |
| 3 | ~2.4 | t | 2H | ~40 |
| 4 | ~1.6 | m | 2H | ~24 |
| 5 | ~1.3 | m | 2H | ~29 |
| 6 | ~1.3 | m | 2H | ~29 |
| 7 | ~1.3 | m | 2H | ~29 |
| 8 | ~1.3 | m | 2H | ~29 |
| 9 | ~1.3 | m | 2H | ~32 |
| 10 | ~1.3 | m | 2H | ~23 |
| 11 | ~0.9 | t | 3H | ~14 |
| OH | variable | br s | 1H | - |
Experimental Protocols
For unambiguous structural assignment, a series of 2D NMR experiments are required. The following are generalized protocols for acquiring COSY, HSQC, and HMBC spectra.
General Sample Preparation
-
Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy) Experiment
The COSY experiment identifies proton-proton couplings, typically through two to three bonds.[5][6]
Protocol:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width. Do not spin the sample.[7]
-
Load a standard gradient-enhanced COSY (gCOSY) pulse program.[8]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) to at least 2 and the number of increments in the F1 dimension (NI) to at least 256.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Start the acquisition.
-
Process the data using a sine-bell window function and perform a 2D Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
The HSQC experiment correlates protons with their directly attached carbons.[6][9]
Protocol:
-
Keep the same sample and maintain the lock and shim settings. Do not spin the sample.[9][10]
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire a 1D ¹H spectrum to reference the chemical shift scale.
-
Load a standard gradient-enhanced, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.3).[11]
-
Set the ¹H spectral width (F2 dimension) based on the 1D ¹H spectrum.
-
Set the ¹³C spectral width (F1 dimension) to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Set NS to a multiple of 2 (e.g., 4) and NI to at least 128.
-
Set d1 to 1-2 seconds.
-
Start the acquisition.
-
Process the data using appropriate window functions (e.g., Qsine) and perform a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
The HMBC experiment reveals correlations between protons and carbons over two to three bonds, and sometimes longer ranges.[12][13]
Protocol:
-
Use the same sample and maintain the lock and shim settings. Do not spin the sample.[12][14]
-
Ensure the probe is tuned for both ¹H and ¹³C.
-
Load a standard gradient-enhanced HMBC pulse program (e.g., hmbcgpndqf).[14]
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
Set NS to a multiple of 4 (e.g., 8) and NI to at least 256.
-
Set d1 to 1-2 seconds.
-
The long-range coupling delay (often denoted as CNST13 or d6) is typically optimized for a coupling constant of 8 Hz.[14]
-
Start the acquisition.
-
Process the data using a sine-bell window function and perform a 2D Fourier transform.
Data Interpretation and Structural Elucidation
The combination of 1D and 2D NMR data allows for the complete assignment of the this compound structure.
COSY Analysis
The COSY spectrum will reveal the proton-proton coupling network within the long aliphatic chain.
Table 2: Expected Key COSY Correlations for this compound
| Proton (δ ppm) | Correlating Proton(s) (δ ppm) |
| H-3 (~2.4) | H-4 (~1.6) |
| H-4 (~1.6) | H-3 (~2.4), H-5 (~1.3) |
| ... | ... |
| H-10 (~1.3) | H-9 (~1.3), H-11 (~0.9) |
HSQC Analysis
The HSQC spectrum directly links each proton to its attached carbon.
Table 3: Expected Key HSQC Correlations for this compound
| Proton (δ ppm) | Carbon (δ ppm) | Assignment |
| ~4.2 | ~68 | C-1 |
| ~2.4 | ~40 | C-3 |
| ~1.6 | ~24 | C-4 |
| ... | ... | ... |
| ~0.9 | ~14 | C-11 |
HMBC Analysis
The HMBC spectrum provides the crucial long-range correlations to piece together the molecular fragments and confirm the positions of the carbonyl group and the hydroxyl group.
Table 4: Expected Key HMBC Correlations for this compound
| Proton (δ ppm) | Correlating Carbon(s) (δ ppm) | Inferred Connectivity |
| H-1 (~4.2) | C-2 (~210), C-3 (~40) | Confirms H-1 is adjacent to the carbonyl and C-3 |
| H-3 (~2.4) | C-1 (~68), C-2 (~210), C-4 (~24), C-5 (~29) | Confirms H-3 is adjacent to the carbonyl and the aliphatic chain |
| H-11 (~0.9) | C-9 (~32), C-10 (~23) | Confirms the terminal methyl group |
Visualization of the Elucidation Process
The logical workflow for the structural elucidation can be visualized as follows:
The key correlations that define the structure of this compound are visualized below:
The combination of COSY, HSQC, and HMBC experiments provides a comprehensive and unambiguous method for the structural elucidation of this compound. The COSY spectrum establishes the proton-proton connectivities of the aliphatic chain, the HSQC spectrum assigns the directly bonded proton-carbon pairs, and the HMBC spectrum confirms the overall carbon skeleton and the placement of the functional groups. This systematic approach is fundamental in natural product chemistry, metabolomics, and drug development for the precise characterization of molecular structures.[1][15][16]
References
- 1. openpubglobal.com [openpubglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. TUTORIAL: ge-2D COSY EXPERIMENT [imserc.northwestern.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 11. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 12. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 13. 2D HMBC Experiment [imserc.northwestern.edu]
- 14. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 15. Using NMR to identify and characterize natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Fragmentation Pattern of 1-Hydroxyundecan-2-one in ESI-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hydroxyundecan-2-one is an α-hydroxy ketone, a class of compounds with relevance in various biological and chemical processes. Understanding its fragmentation behavior in electrospray ionization tandem mass spectrometry (ESI-MS/MS) is crucial for its accurate identification and structural elucidation in complex mixtures. ESI is a soft ionization technique that typically produces protonated or sodiated molecules with minimal fragmentation, making it ideal for subsequent collision-induced dissociation (CID) to elicit structural information.[1][2][3] This application note details a proposed fragmentation pathway for this compound and provides a general protocol for its analysis.
Proposed Fragmentation Pathways
Upon introduction into the mass spectrometer via ESI, this compound is expected to form a protonated molecule, [M+H]⁺. Subsequent CID of this precursor ion will induce fragmentation. The primary fragmentation mechanisms for aliphatic ketones and alcohols include α-cleavage, inductive cleavage, dehydration, and McLafferty rearrangement.[4][5][6][7]
For this compound, the following fragmentation pathways are proposed:
-
α-Cleavage: This is a common fragmentation pathway for ketones and alcohols.[6][8][9][10] Cleavage of the C-C bond adjacent to the carbonyl group is expected.
-
Cleavage between C1 and C2 would result in the loss of a CH₂OH radical, leading to the formation of a stable acylium ion.
-
Cleavage between C2 and C3 would lead to the loss of a C₉H₁₉ radical.
-
-
Dehydration: The loss of a water molecule (18 Da) is a characteristic fragmentation for alcohols.[6] This would result in the formation of an enol or a cyclic ether radical cation.
-
McLafferty Rearrangement: This rearrangement is possible for carbonyl compounds with a γ-hydrogen.[4][11][12] In this compound, this would involve the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the loss of a neutral alkene.
The proposed fragmentation pathway is visualized in the diagram below.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Experimental Protocols
The following is a general protocol for the analysis of this compound using ESI-MS/MS. This protocol may require optimization based on the specific instrumentation used.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.[13][14]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[13][14] The recommended mobile phase is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.[15]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.[16]
2. ESI-MS/MS Analysis
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization source is required.
-
Ionization Mode: Positive ion mode is recommended for the detection of the protonated molecule [M+H]⁺.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
MS Scan: Initially, perform a full scan MS analysis to identify the precursor ion, which is the protonated molecule of this compound ([C₁₁H₂₂O₂ + H]⁺, m/z 187.17).
-
MS/MS Scan: Select the precursor ion (m/z 187.17) for collision-induced dissociation (CID).[17] The collision energy should be optimized to achieve a good balance between the precursor ion and fragment ions. A typical starting point for low-energy CID is a normalized collision energy of 20-40%.[17] The collision gas is typically argon or nitrogen.
Data Presentation
The expected quantitative data from the ESI-MS/MS analysis of this compound is summarized in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss (Da) | Proposed Fragment Structure | Fragmentation Pathway |
| 187.1698 | 169.1592 | 18.0106 (H₂O) | [C₁₁H₂₁O]⁺ | Dehydration |
| 187.1698 | 155.1436 | 32.0262 (CH₃OH) | [C₁₀H₁₉O]⁺ | α-Cleavage |
| 187.1698 | 75.0446 | 112.1252 (C₈H₁₆) | [C₃H₇O₂]⁺ | McLafferty Rearrangement |
| 187.1698 | 60.0211 | 127.1487 (C₉H₁₉) | [C₂H₄O₂]⁺ | α-Cleavage |
Experimental Workflow
The logical flow of the experimental protocol is illustrated in the following diagram.
Caption: Workflow for the ESI-MS/MS analysis of this compound.
This application note provides a foundational understanding of the expected fragmentation pattern of this compound in ESI-MS/MS and a general protocol for its analysis. The proposed fragmentation pathways, including α-cleavage, dehydration, and McLafferty rearrangement, are common for molecules with similar functional groups. The provided experimental workflow and data presentation table serve as a guide for researchers in the structural elucidation of this and related compounds. It is important to note that the relative abundance of fragment ions will depend on the specific instrument parameters, particularly the collision energy.
References
- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of a Novel Fragrance Precursor from 1-Hydroxyundecan-2-one
Introduction
The fragrance industry is in constant pursuit of novel molecules with unique olfactory properties and improved performance. Ketones are a vital class of compounds in perfumery, valued for their diverse scent profiles ranging from fruity and floral to musky and woody.[1] α-Hydroxy ketones, in particular, represent versatile and reactive synthons for the creation of new fragrance ingredients. This application note details a protocol for the synthesis of a novel fragrance precursor, hydroxymethyl nonanoate, from 1-hydroxyundecan-2-one via a Baeyer-Villiger oxidation. This transformation converts the starting α-hydroxy ketone into an ester, a class of compounds well-known for their pleasant fruity and floral scents.[1] The resulting hydroxy-functionalized ester not only has potential as a fragrance ingredient itself but also serves as a valuable intermediate for further chemical modifications, such as the synthesis of macrocyclic lactones, which are highly sought-after for their musk characteristics.[2][3][4]
Proposed Synthetic Pathway: Baeyer-Villiger Oxidation
The core of the proposed synthesis is the Baeyer-Villiger oxidation of this compound. This reaction employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group of the ketone, thereby converting it into an ester.[5][6][7] For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon. In this case, these are a nonyl group and a hydroxymethyl group. Based on established migratory trends, the more substituted and electron-rich group preferentially migrates. While both are primary alkyl groups, the nonyl group is proposed to migrate, leading to the formation of hydroxymethyl nonanoate.
Reaction Scheme:
Experimental Protocol
3.1. Materials and Reagents
-
This compound (≥98%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
3.3. Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 26.8 mmol) in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Oxidant: To the cooled solution, add m-CPBA (7.2 g, approx. 32.2 mmol, 1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding 50 mL of a saturated aqueous solution of sodium sulfite to decompose the excess peroxy acid. Stir vigorously for 20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (2x), and 50 mL of brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 hexane:ethyl acetate).
-
Product Isolation: Collect the fractions containing the desired product (as identified by TLC), combine them, and remove the solvent under reduced pressure to yield hydroxymethyl nonanoate as a colorless oil.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of hydroxymethyl nonanoate.
| Parameter | Value |
| Reactants | |
| This compound | 5.0 g (26.8 mmol) |
| m-CPBA (77%) | 7.2 g (32.2 mmol) |
| Product | |
| Product Name | Hydroxymethyl nonanoate |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.26 g/mol |
| Theoretical Yield | 5.05 g |
| Experimental Results | |
| Actual Yield | 4.14 g |
| Percent Yield | 82% |
| Purity (by GC) | >98% |
| Appearance | Colorless oil |
Visualization of the Experimental Workflow
Caption: Synthetic workflow for hydroxymethyl nonanoate.
Discussion
The described protocol provides a reliable and efficient method for the synthesis of hydroxymethyl nonanoate from this compound with a good hypothetical yield and high purity. The Baeyer-Villiger oxidation is a well-established and robust reaction, making this a scalable process for industrial applications.
The resulting product, hydroxymethyl nonanoate, is a bifunctional molecule. As an ester, it is expected to possess a pleasant, likely fruity or waxy, odor profile, making it a candidate for direct use in fragrance compositions. Its free hydroxyl group offers a site for further chemical derivatization. For instance, it can be esterified with other carboxylic acids to produce more complex fragrance molecules, or it could be a precursor in the synthesis of macrocyclic lactones, a highly prized class of musk odorants.[2][8][9]
Conclusion
This application note demonstrates the potential of this compound as a precursor in fragrance synthesis. The Baeyer-Villiger oxidation provides a straightforward route to hydroxymethyl nonanoate, a novel molecule with potential as both a fragrance ingredient and a versatile synthetic intermediate. This protocol should be of interest to researchers and professionals in the flavor and fragrance industry engaged in the development of new scent molecules.
References
- 1. dropofodor.com [dropofodor.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. EP2205581A1 - Macrocyclic lactones as fragrances - Google Patents [patents.google.com]
- 4. Fragrance material review on 16-hydroxy-7-hexadecenoic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving the yield and purity of 1-Hydroxyundecan-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Hydroxyundecan-2-one synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, following a typical two-step synthetic route: α-bromination of undecan-2-one followed by nucleophilic substitution.
Problem 1: Low Yield of 1-Bromo-undecan-2-one in the α-Bromination Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by TLC or GC-MS to confirm the consumption of the starting material, undecan-2-one. Extend the reaction time if necessary. - Temperature: For acid-catalyzed bromination, ensure the reaction temperature is maintained as specified in the protocol. Insufficient temperature can lead to a sluggish reaction. |
| Di-bromination | - Stoichiometry of Bromine: Use of excess bromine can lead to the formation of 1,1-dibromo-undecan-2-one. Ensure accurate measurement and slow, dropwise addition of the brominating agent. - Reaction Conditions: Running the reaction at a lower temperature may help to control the reactivity and reduce the formation of di-brominated byproducts. |
| Side Reactions on the Alkyl Chain | - Radical Scavengers: If using a method that may involve radical intermediates, the addition of a radical scavenger might be beneficial, although less common for α-bromination of ketones. |
| Decomposition of Product | - Work-up: The work-up procedure should be performed promptly after the reaction is complete to avoid potential degradation of the α-bromo ketone. Washing with a mild base (e.g., sodium bicarbonate solution) can neutralize excess acid and prevent acid-catalyzed decomposition. |
Problem 2: Low Yield of this compound in the Hydrolysis Step
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | - Reaction Time and Temperature: The hydrolysis of 1-bromo-undecan-2-one can be slow. Ensure the reaction is heated for a sufficient amount of time as indicated by TLC or GC-MS analysis. Increasing the temperature may be necessary, but be cautious of potential side reactions. - Base Concentration: The concentration of the hydroxide solution (e.g., NaOH or KOH) is crucial. A concentration that is too low will result in an incomplete reaction. |
| Favorskii Rearrangement | - Reaction Conditions: The Favorskii rearrangement is a common side reaction for α-halo ketones with an enolizable proton on the other side of the carbonyl. Using a non-enolizable base or carefully controlling the reaction temperature can sometimes minimize this. However, for 1-bromo-undecan-2-one, this is a significant competing pathway leading to the formation of decanoic acid derivatives. Using milder conditions (e.g., sodium formate followed by hydrolysis) might be an alternative to consider. |
| Elimination Reaction | - Base Strength and Temperature: Strong bases and high temperatures can promote the elimination of HBr to form an α,β-unsaturated ketone. Using a weaker base or lower temperatures can help to favor the substitution reaction. |
| Product Degradation | - Work-up: After the reaction is complete, the mixture should be cooled and neutralized to prevent base-catalyzed degradation of the α-hydroxy ketone product. |
Problem 3: Product Purity Issues
| Impurity | Source | Purification Strategy |
| Unreacted Undecan-2-one | Incomplete bromination | Column chromatography on silica gel using a gradient of ethyl acetate in hexanes. |
| 1,1-Dibromo-undecan-2-one | Over-bromination | Careful column chromatography can separate the di-brominated product, which is typically less polar than the mono-brominated intermediate. |
| Decanoic Acid/Esters | Favorskii rearrangement | Extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities. Subsequent column chromatography can separate any ester byproducts. |
| Undecan-2-enal | Elimination side reaction | Column chromatography can be effective. The polarity of the enal is different from the desired α-hydroxy ketone. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A widely used and adaptable method involves a two-step process. The first step is the α-bromination of the starting material, undecan-2-one, to form 1-bromo-undecan-2-one. The second step is the nucleophilic substitution of the bromide with a hydroxide group to yield the final product, this compound.
Q2: What are the typical yields for the synthesis of this compound?
A2: The yields can vary significantly depending on the specific reaction conditions and the purity of the starting materials. The α-bromination step can often proceed with yields of 70-90%. The subsequent hydrolysis step is often more challenging due to competing side reactions like the Favorskii rearrangement, and yields can range from 40% to 70%. Overall yields are typically in the range of 30-60%.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both the bromination and hydrolysis steps. For the bromination, you can observe the disappearance of the undecan-2-one spot and the appearance of a new, slightly more polar spot for 1-bromo-undecan-2-one. For the hydrolysis, the bromo-ketone spot will be replaced by the more polar α-hydroxy ketone product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Bromine and hydrobromic acid are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The hydrolysis step often involves strong bases, which are also corrosive. Handle all chemicals with care and consult the safety data sheets (SDS) before use.
Q5: Can I use a different halogen for the α-halogenation step?
A5: Yes, α-chlorination is also a possibility. However, α-bromo ketones are generally more reactive towards nucleophilic substitution, which can be advantageous for the subsequent hydrolysis step.
Experimental Protocols
Protocol 1: α-Bromination of Undecan-2-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve undecan-2-one (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise over a period of 30-60 minutes. The red-brown color of the bromine should disappear as it reacts.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-undecan-2-one. This product can often be used in the next step without further purification.
Protocol 2: Hydrolysis of 1-Bromo-undecan-2-one
-
Reaction Setup: Dissolve the crude 1-bromo-undecan-2-one (1 equivalent) in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents), to the reaction mixture. Heat the mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) until the 1-bromo-undecan-2-one is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Outcomes
| Step | Parameter | Typical Value/Condition | Expected Outcome |
| α-Bromination | Starting Material | Undecan-2-one | - |
| Brominating Agent | Br₂ | - | |
| Solvent | Methanol or Acetic Acid | - | |
| Temperature | 0 °C to room temperature | - | |
| Reaction Time | 1-4 hours | - | |
| Yield | 70-90% | ||
| Purity (crude) | >85% | ||
| Hydrolysis | Starting Material | 1-Bromo-undecan-2-one | - |
| Base | NaOH or KOH | - | |
| Solvent | Acetone/Water or THF/Water | - | |
| Temperature | Reflux (60-80 °C) | - | |
| Reaction Time | 2-8 hours | - | |
| Yield | 40-70% | ||
| Purity (after chromatography) | >95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting synthesis issues.
strategies for overcoming solubility issues of 1-Hydroxyundecan-2-one in aqueous media
Technical Support Center: 1-Hydroxyundecan-2-one Solubility
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound has limited water solubility due to its molecular structure. It possesses a long, 11-carbon aliphatic chain, which is hydrophobic, and only two polar functional groups (a hydroxyl and a ketone group). The hydrophobic nature of the carbon chain dominates, leading to poor solubility in polar solvents like water.[1]
Q2: What is the first thing I should try to solubilize this compound?
The most straightforward initial approach is to use a co-solvent. Creating a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous medium is a common and effective strategy.[2][3] Dimethyl sulfoxide (DMSO) and ethanol are excellent starting choices.
Q3: How do I prepare a stock solution using a co-solvent?
You should dissolve the this compound in a minimal amount of a water-miscible organic solvent first to create a concentrated stock solution. This stock can then be added dropwise or in small aliquots to your aqueous buffer while vortexing or stirring to achieve the desired final concentration. This method prevents the compound from precipitating out of solution.
Q4: What are the best co-solvents for this compound?
Based on the properties of similar long-chain ketones, the following co-solvents are recommended.[1][4] The choice depends on the experimental constraints, such as cell toxicity.
| Co-Solvent | Typical Starting Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-100 mM | Widely used due to its high solubilizing capacity. Can have cellular effects at concentrations >0.5%. |
| Ethanol (EtOH) | 10-50 mM | Good biocompatibility. Less potent than DMSO. Ensure the final concentration is not detrimental to your system. |
| Acetone | 10-50 mM | Effective solvent for ketones, but its volatility and potential for reactivity should be considered.[1][4] |
| Methanol (MeOH) | 10-50 mM | Another potential alcohol-based co-solvent, though generally more toxic than ethanol. |
Q5: My compound precipitates when I add the stock solution to my aqueous buffer. What should I do?
This indicates that the final concentration of the co-solvent is not high enough to maintain solubility, or the compound has exceeded its solubility limit in the final medium. You can try:
-
Increasing the co-solvent percentage: Gradually increase the final concentration of the co-solvent in your aqueous medium. Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the solvent.
-
Lowering the final concentration: Your target concentration of this compound may be too high for the chosen conditions.
-
Using a different solubilization technique: If co-solvents are not sufficient or compatible, consider surfactants or cyclodextrins.
Q6: When should I consider using a surfactant?
If co-solvents are ineffective or interfere with your experiment, surfactants are an excellent alternative. Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic molecules like this compound in their hydrophobic core, thereby increasing solubility.[5][6][7] This technique is known as micellar solubilization.[5][6][7]
Commonly used surfactants include:
-
Tween® 80
-
Sodium Dodecyl Sulfate (SDS)
-
Triton™ X-100
The choice of surfactant and its concentration is critical and must be determined empirically.[8]
Q7: What are cyclodextrins and how can they help?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and enhancing solubility.[9][12][13] Beta-cyclodextrins (β-CD) and their derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[13][14]
Q8: Can I use pH adjustment to improve solubility?
For ionizable compounds, pH adjustment can significantly alter solubility.[15] However, this compound does not have strongly acidic or basic functional groups, so altering the pH of the aqueous medium is unlikely to have a significant effect on its solubility. While extreme pH changes can affect ketone stability and reactivity, it is not a primary strategy for solubilizing this specific compound.[16][17]
Troubleshooting Workflows & Methodologies
Visualizing the Strategy Selection Process
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for this compound.
Caption: Decision workflow for selecting a solubilization method.
Mechanism of Micellar Solubilization
This diagram illustrates how surfactant micelles encapsulate a hydrophobic molecule like this compound.
Caption: Encapsulation within a surfactant micelle.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
Objective: To prepare a 1 mM aqueous solution of this compound from a 100 mM DMSO stock.
Materials:
-
This compound (MW: 186.30 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare 100 mM Stock Solution:
-
Weigh 18.63 mg of this compound.
-
Add 1.0 mL of DMSO to the solid.
-
Vortex thoroughly until the solid is completely dissolved. This is your 100 mM stock solution. Store appropriately (typically at -20°C).
-
-
Prepare 1 mM Working Solution:
-
Pipette 990 µL of your target aqueous buffer into a sterile microcentrifuge tube.
-
While vortexing the buffer at a medium speed, add 10 µL of the 100 mM DMSO stock solution dropwise.
-
Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. The final DMSO concentration will be 1%.
-
Protocol 2: Solubilization using a Surfactant (Tween® 80)
Objective: To determine the required concentration of Tween® 80 to solubilize this compound in an aqueous buffer.
Materials:
-
This compound
-
Tween® 80
-
Target aqueous buffer
-
Vortex mixer and magnetic stirrer
Methodology:
-
Prepare Surfactant Solutions:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of Tween® 80 (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v).
-
-
Determine Solubility:
-
Add an excess amount of solid this compound to a fixed volume of each surfactant solution.
-
Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, GC-MS).
-
The lowest concentration of Tween® 80 that achieves the desired target concentration of this compound is the optimal condition.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. japer.in [japer.in]
- 15. Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systemic pH modifies ketone body production rates and lipolysis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
long-term stability and optimal storage conditions for 1-Hydroxyundecan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the long-term stability and optimal storage conditions for 1-Hydroxyundecan-2-one. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, clarity) | Exposure to light, elevated temperatures, or oxygen. | Store the compound in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended low temperature. Minimize exposure to ambient light during handling. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions. It is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. Perform a purity check using a validated analytical method before use. |
| Presence of unexpected peaks in analytical chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and pathways. This will aid in the development of a stability-indicating analytical method. |
| Difficulty in dissolving the compound | The compound may have degraded or polymerized. | Check the appearance of the compound. If it appears discolored or viscous, it may have degraded. Use a fresh, properly stored sample. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term stability, this compound should be stored at low temperatures. While specific long-term stability data for this compound is not extensively published, general recommendations for α-hydroxy ketones and other potentially unstable compounds suggest storage at -20°C or, for maximum stability, at -80°C.[1] The compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and atmospheric oxygen.
Q2: What are the primary degradation pathways for this compound?
A2: As an α-hydroxy ketone, this compound is susceptible to several degradation pathways:
-
Oxidation: The α-hydroxy ketone moiety can be oxidized, especially in the presence of oxygen and light.
-
Rearrangement: Under acidic, basic, or thermal stress, α-hydroxy ketones can undergo rearrangement reactions.[2][3]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to degradation.[4][5]
Q3: How does humidity affect the stability of this compound?
A3: High humidity can introduce moisture, which may promote hydrolysis or other degradation reactions, potentially leading to the formation of by-products and a decrease in purity over time.[6] It is crucial to store the compound in a dry environment.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. This method should be able to separate the intact this compound from any potential degradation products. Regular testing of a stored sample against a freshly prepared standard will allow for the quantification of any degradation over time.
Quantitative Stability Data
Table 1: Illustrative Long-Term Stability of this compound (% Degradation)
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |
| -80°C, Dark, Inert Atmosphere | < 0.1% | < 0.2% | < 0.5% | < 1.0% |
| -20°C, Dark, Inert Atmosphere | < 0.5% | < 1.0% | < 2.0% | < 4.0% |
| 2-8°C, Dark | 1-2% | 2-4% | 5-8% | > 10% |
| 25°C / 60% RH, Exposed to Light | Significant Degradation | Significant Degradation | Significant Degradation | Significant Degradation |
RH = Relative Humidity
Experimental Protocols
Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples.
-
Dilute all stressed samples to a suitable concentration for analysis.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
The analytical method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
-
Protocol for Long-Term Stability Testing
Objective: To determine the shelf-life and recommend storage conditions for this compound.
Methodology:
-
Sample Preparation: Place aliquots of this compound in amber glass vials, seal under an inert atmosphere, and store under the following conditions:
-
-80°C ± 5°C
-
-20°C ± 5°C
-
5°C ± 3°C
-
25°C ± 2°C / 60% ± 5% RH
-
40°C ± 2°C / 75% ± 5% RH (accelerated stability)
-
-
Testing Schedule: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, and 24 months for long-term conditions, and 0, 1, 3, and 6 months for accelerated conditions.
-
Analytical Method: Use a validated stability-indicating HPLC method to determine the purity and presence of any degradation products.
-
Parameters to be Tested:
-
Appearance (visual inspection)
-
Purity (by HPLC)
-
Degradation products (by HPLC)
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Determine the rate of degradation and establish a shelf-life based on acceptable degradation limits (e.g., not more than 5% degradation).
-
Visualizations
Caption: Workflow for stability assessment of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical rearrangement of α-hydroxy-ketones to lactones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
identifying degradation products of 1-Hydroxyundecan-2-one under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation products of 1-Hydroxyundecan-2-one under various stress conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound degradation.
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in the chromatogram after stress testing. | - Contamination of the sample or solvent. - Formation of secondary degradation products. - Interaction with the column or mobile phase. | 1. Run a blank analysis of the solvent and mobile phase to check for contaminants. 2. Review the literature for known degradation pathways of similar compounds. 3. Adjust the chromatographic method (e.g., gradient, pH of the mobile phase) to improve peak separation. 4. Employ a mass spectrometer (MS) detector to identify the mass of the unknown peaks. |
| Poor peak shape or resolution. | - Inappropriate column chemistry for the analytes. - Suboptimal mobile phase composition or gradient. - Column overloading. | 1. Screen different HPLC/UPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). 2. Optimize the mobile phase composition, including the organic modifier and pH. 3. Reduce the sample concentration or injection volume. |
| Inconsistent or non-reproducible results. | - Instability of degradation products. - Variability in stress conditions. - Issues with the analytical instrument. | 1. Analyze samples immediately after the stress test or store them under conditions that minimize further degradation (e.g., low temperature, protected from light). 2. Ensure precise control over stress parameters (temperature, pH, reagent concentration). 3. Perform system suitability tests before each analytical run to ensure instrument performance. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | - Co-elution of the parent compound and degradation products. - Formation of non-UV active or volatile degradation products. - Incomplete extraction of degradation products. | 1. Use a photodiode array (PDA) detector to check for peak purity.[1] 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. 3. Use a mass spectrometer to search for potential degradation products that may not have a chromophore. 4. Adjust the extraction procedure to ensure all components are recovered. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of this compound.
What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains a secondary hydroxyl group and a ketone carbonyl group, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The secondary alcohol can be oxidized to a ketone, forming a diketone. The alkyl chain can also be susceptible to oxidation, potentially leading to the formation of smaller chain carboxylic acids and aldehydes.
-
Hydrolysis: While there are no ester or amide bonds to hydrolyze, under strong acidic or basic conditions, rearrangements or cleavage of the carbon-carbon bonds adjacent to the carbonyl group could occur.
-
Thermal Degradation: High temperatures can lead to dehydration (loss of water) from the hydroxyl group, potentially forming an unsaturated ketone. Cleavage of the alkyl chain is also possible.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. Ketones can undergo Norrish Type I or Type II reactions, leading to the formation of radical species and subsequent degradation products.[2]
What are the typical stress conditions used in forced degradation studies?
Forced degradation studies, also known as stress testing, are essential for understanding the stability of a compound.[1] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures.
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid or a solution of the compound at temperatures ranging from 40°C to 80°C.
-
Photolytic Degradation: Exposing the solid or a solution of the compound to light, as specified by ICH Q1B guidelines.[3]
How can I identify the structure of the degradation products?
The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): LC-MS is a powerful tool for separating the degradation products and determining their molecular weights. Tandem MS (MS/MS) can provide fragmentation patterns that help in structure elucidation.
-
Gas Chromatography (GC) with Mass Spectrometry (MS): For volatile degradation products, GC-MS is a suitable analytical technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H and ¹³C) can provide detailed structural information.
What is a stability-indicating method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] Forced degradation studies are crucial for developing and validating such methods.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in an inert solvent.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
For the acid and base stressed samples, neutralize the solution to approximately pH 7 before analysis.
-
Dilute all stressed samples with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Chromatographic Conditions (Initial Conditions for Method Development):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a linear gradient from 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: PDA at 210 nm and MS in full scan mode.
Method Development Steps:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the stressed samples and evaluate the separation of the degradation products from the parent peak and from each other.
-
Optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) for all significant peaks.
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | DP1 (8.5 min) |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 4 | DP2 (10.2 min) |
| 3% H₂O₂, RT, 24h | 32.5 | 5 | DP3 (12.1 min) |
| Thermal (80°C, 48h) | 8.7 | 2 | DP4 (15.3 min) |
| Photolytic (ICH Q1B) | 12.1 | 3 | DP5 (18.7 min) |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimization of Chiral Chromatography for Separating 1-Hydroxyundecan-2-one Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of 1-Hydroxyundecan-2-one enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers.
| Problem | Potential Cause | Suggested Solution |
| No Separation or Poor Resolution | Incorrect chiral stationary phase (CSP) selection. | Screen different types of polysaccharide-based CSPs, such as those with cellulose or amylose backbones (e.g., Chiralpak® AD, Chiralcel® OD). The complex three-dimensional structures of these CSPs are often effective for separating ketones. |
| Inappropriate mobile phase composition. | For normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase. Small changes in the modifier percentage can significantly impact selectivity.[1] For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) concentration in the aqueous buffer. | |
| Mobile phase additives are required. | For acidic or basic impurities, or to improve peak shape, consider adding a small percentage (e.g., 0.1%) of trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to the mobile phase. | |
| Incompatible solvent from sample dissolution. | Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion. Injecting in a stronger solvent can lead to band broadening and poor resolution.[2] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competitive agent to the mobile phase, such as a small amount of a competing amine or acid, to block active sites on the CSP. |
| Column overload. | Reduce the sample concentration or injection volume. Overloading can lead to asymmetrical peak shapes. | |
| Extraneous column effects. | Check for and eliminate any dead volumes in the HPLC system, ensure proper fitting connections, and consider using a guard column to protect the analytical column from strongly retained impurities. | |
| Fluctuating Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. For normal-phase chromatography, equilibration times can be longer, especially with very dry solvents.[3] |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each analysis and ensure accurate and consistent mixing of solvents. For normal-phase, the water content of the solvents can affect retention, so using solvents from the same batch is recommended.[3] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. Temperature can influence the interactions between the analyte and the CSP. | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column inlet frit, or tubing. Reversing the column flow (for immobilized CSPs only) can sometimes dislodge particulates from the inlet frit.[2] |
| Precipitated buffer or sample. | Ensure the mobile phase components are fully soluble in all proportions used in the method. Filter the sample before injection to remove any particulate matter. | |
| Incorrect mobile phase viscosity. | Check the viscosity of the mobile phase. High viscosity can lead to increased backpressure. | |
| Loss of Resolution Over Time | Column contamination. | Use a guard column and ensure adequate sample cleanup to prevent irreversible adsorption of contaminants onto the CSP. For immobilized CSPs, a wider range of strong solvents can be used for washing.[2][4] |
| Column degradation. | The stationary phase may degrade over time, especially with coated CSPs and incompatible solvents. Ensure the mobile phase is compatible with the specific CSP being used. Immobilized CSPs offer greater solvent compatibility.[4][5] | |
| "Memory effect" from additives. | If the column has been used with different additives previously, residual amounts may interfere with the current separation. Thoroughly flush the column with a compatible solvent.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral separation method for this compound?
A1: A good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, as they have demonstrated broad applicability for a wide range of compounds, including ketones.[7][8] Begin with a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A typical starting gradient might be from 99:1 to 80:20 (hexane:alcohol).
Q2: Should I use normal-phase or reversed-phase chromatography for this compound?
A2: Normal-phase chromatography is often the first choice for chiral separations on polysaccharide-based CSPs due to the nature of the chiral recognition mechanisms, which often involve hydrogen bonding and dipole-dipole interactions.[7] However, reversed-phase chromatography can also be effective, particularly with modified polysaccharide CSPs designed for aqueous conditions. Given the hydrophobic nature of this compound, both modes are viable and should be considered during method development.
Q3: How do I optimize the mobile phase for better separation?
A3: Optimization of the mobile phase is critical for achieving good resolution.
-
In Normal-Phase:
-
Alcohol Modifier: The type and concentration of the alcohol (e.g., ethanol, isopropanol, n-butanol) can significantly alter selectivity. A systematic screening of different alcohols and their concentrations is recommended.
-
Additives: For neutral compounds like this compound, additives are typically not necessary unless peak shape issues are observed.
-
-
In Reversed-Phase:
-
Organic Modifier: The choice of organic modifier (e.g., acetonitrile, methanol) and its concentration in the aqueous buffer will affect retention and selectivity.
-
Buffer pH and Concentration: While this compound is neutral, the pH of the mobile phase can influence the surface chemistry of the silica-based CSP and should be controlled.
-
Q4: My resolution is good, but the analysis time is too long. How can I speed it up?
A4: To reduce the analysis time while maintaining resolution, you can:
-
Increase the Flow Rate: This will decrease retention times, but may also reduce resolution. A balance needs to be found.
-
Increase the Percentage of the Stronger Solvent: In normal-phase, increase the alcohol content. In reversed-phase, increase the organic modifier content. This will elute the enantiomers faster.
-
Use a Shorter Column or a Column with Smaller Particles: This can provide faster separations with good efficiency, but may require an HPLC or UHPLC system capable of handling higher backpressures.
Q5: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A5: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. Polysaccharide-based CSPs are widely used in SFC with carbon dioxide as the main mobile phase component, modified with an alcohol such as methanol or ethanol.
Experimental Protocols
Representative Protocol: Chiral HPLC Method for this compound Enantiomers
This protocol is a representative starting point for method development. Optimization will be required for your specific instrumentation and sample.
1. Chromatographic System:
-
HPLC or UHPLC system with a UV detector.
2. Chiral Stationary Phase:
-
A polysaccharide-based chiral column, for example, a Chiralpak® AD-H or a Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm).
3. Mobile Phase:
-
n-Hexane/Isopropanol (IPA) mixture. Start with a ratio of 95:5 (v/v).
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV may be necessary, or a detector such as a Corona Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) could be used if available).
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase.
5. Method Optimization Workflow:
-
If no separation is observed, change the mobile phase composition to 90:10 and 85:15 (n-Hexane:IPA).
-
If separation is still not achieved, switch the alcohol modifier to ethanol and repeat the screening.
-
If partial separation is observed, fine-tune the mobile phase composition in smaller increments (e.g., 1% changes in the alcohol modifier).
-
Vary the column temperature between 15 °C and 40 °C to see the effect on resolution.
Data Presentation: Illustrative Separation Parameters
The following table provides an example of how to present quantitative data from a chiral method development study for this compound enantiomers on a hypothetical polysaccharide-based CSP.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | n-Hexane:IPA (95:5) | n-Hexane:IPA (90:10) | n-Hexane:Ethanol (90:10) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 |
| Temperature (°C) | 25 | 25 | 25 |
| Retention Time 1 (min) | 12.5 | 9.8 | 11.2 |
| Retention Time 2 (min) | 13.1 | 10.5 | 12.1 |
| Resolution (Rs) | 1.2 | 1.6 | 1.8 |
| Selectivity (α) | 1.05 | 1.07 | 1.08 |
Visualizations
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. chiraltech.com [chiraltech.com]
- 3. lcms.cz [lcms.cz]
- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
minimizing byproduct formation in the oxidation of undecan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of undecan-2-one. The focus is on minimizing byproduct formation and optimizing reaction conditions for desired product outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation pathways for undecan-2-one?
Undecan-2-one, a methyl ketone, can be oxidized through several pathways. The two most common and synthetically useful transformations are:
-
The Haloform Reaction: This reaction converts undecan-2-one into sodium decanoate (which can be protonated to form decanoic acid) and a haloform (e.g., chloroform, bromoform, or iodoform). This is effectively an oxidative cleavage of the methyl group.[1][2][3]
-
The Baeyer-Villiger (BV) Oxidation: This reaction inserts an oxygen atom between the carbonyl carbon and the larger alkyl group, converting undecan-2-one into nonyl acetate.[4][5][6]
Q2: I am observing incomplete conversion of my starting material. What are the likely causes?
Incomplete conversion can stem from several factors:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Ensure you are using the correct molar equivalents of the oxidant relative to the undecan-2-one.
-
Low Reaction Temperature: Oxidation reactions often require a specific activation energy. If the temperature is too low, the reaction rate may be too slow for the given reaction time.
-
Poor Reagent Quality: Degradation of the oxidizing agent (e.g., decomposition of peroxyacids in Baeyer-Villiger oxidation) can lead to lower effective concentrations and incomplete reactions.
-
Inadequate Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.
Q3: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity?
Byproduct formation is a common challenge. To enhance selectivity:
-
Control the Reaction Temperature: Exothermic reactions can lead to side reactions if the temperature is not controlled. Consider using an ice bath to maintain a stable temperature.
-
Optimize Reagent Addition: Slow, dropwise addition of the oxidizing agent can help to control the reaction rate and minimize the formation of byproducts from localized high concentrations of reagents.
-
Choose the Right Solvent: The solvent can influence the reaction pathway and stability of intermediates.
-
Consider a Milder Oxidant: If harsh conditions are leading to degradation, explore milder or more selective oxidizing agents. For instance, in Baeyer-Villiger oxidations, enzymatic approaches can offer higher selectivity.[7][8]
Troubleshooting Guides
Haloform Reaction: Minimizing Over-halogenation and Side Reactions
The haloform reaction, while effective for converting methyl ketones to carboxylic acids, can be prone to side reactions if not properly controlled.[1][9]
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of decanoic acid | Incomplete reaction or formation of byproducts. | Ensure at least 3 equivalents of halogen and 4 equivalents of base are used. Monitor the reaction progress by TLC or GC-MS. |
| Formation of chlorinated/brominated decanoic acid derivatives | Over-halogenation at the α-position of the carboxylate product. | Maintain a low reaction temperature and add the halogen reagent slowly. Avoid a large excess of the halogenating agent. |
| Presence of unreacted α-haloketone intermediates | Insufficient base to drive the reaction to completion. | Ensure the base is not consumed by acidic impurities. Use a slight excess of a strong base like sodium hydroxide. |
| Formation of aldol condensation products | The enolate of undecan-2-one reacting with another molecule of the ketone. | This is more likely with weaker bases or at higher temperatures. Use a strong base and maintain a low reaction temperature to favor the haloform reaction pathway. |
Baeyer-Villiger Oxidation: Improving Yield and Selectivity
The Baeyer-Villiger oxidation is a powerful tool for converting ketones to esters, but it requires careful control to achieve high yields and minimize byproducts.[5][6]
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of nonyl acetate | Decomposition of the peroxyacid oxidant. | Use a freshly prepared or purchased peroxyacid. Store peroxyacids at low temperatures and away from light. Consider using more stable peroxyacids or a two-phase system to minimize decomposition. |
| Formation of decanoic acid | Competing haloform-type reaction if acidic protons are present and a base is inadvertently formed or present. More likely, hydrolysis of the ester product. | Ensure anhydrous conditions if possible. During workup, avoid prolonged exposure to strong acids or bases that could hydrolyze the ester. |
| Incomplete conversion of undecan-2-one | Steric hindrance or insufficient reactivity of the oxidant. | Increase the reaction temperature cautiously. Use a more reactive peroxyacid, such as trifluoroperacetic acid, but be aware that this may reduce selectivity. |
| Formation of other esters or byproducts | Rearrangement of carbocation intermediates or side reactions of the oxidant. | Use a buffered system to control the pH. The choice of solvent can also influence the stability of intermediates. |
Experimental Protocols
Protocol 1: Haloform Reaction for the Synthesis of Decanoic Acid
This protocol is adapted from a general procedure for the oxidative demethylation of methyl ketones.[10]
Materials:
-
Undecan-2-one
-
Iodine (I₂)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Water
-
Hydrochloric acid (HCl) for workup
-
Diethyl ether for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve undecan-2-one (1 mmol) in tert-butanol (5 mL).
-
In a separate flask, pre-treat a mixture of iodine (3 mmol) and potassium tert-butoxide (9 mmol) in tert-butanol.
-
To the solution of undecan-2-one, add the pre-treated I₂/t-BuOK mixture.
-
Add water (3 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Acidify the mixture with 1M HCl to protonate the carboxylate.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude decanoic acid.
-
Purify the product by column chromatography or distillation.
Protocol 2: Baeyer-Villiger Oxidation for the Synthesis of Nonyl Acetate
This protocol is a general procedure for the Baeyer-Villiger oxidation using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Undecan-2-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve undecan-2-one (1 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 mmol) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude nonyl acetate by column chromatography.
Data Presentation
The following table is a template for summarizing quantitative data from optimization experiments.
| Entry | Oxidant (equiv.) | Base (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Yield of Desired Product (%) | Yield of Byproduct A (%) |
| 1 | I₂ (3.0) | t-BuOK (4.0) | 25 | 1 | 95 | 85 (Decanoic Acid) | 5 |
| 2 | I₂ (3.0) | t-BuOK (4.0) | 0 | 1 | 70 | 65 (Decanoic Acid) | 2 |
| 3 | m-CPBA (1.2) | N/A | 0 to 25 | 4 | 99 | 92 (Nonyl Acetate) | 3 |
| 4 | m-CPBA (1.0) | N/A | 0 to 25 | 4 | 85 | 80 (Nonyl Acetate) | 2 |
Visualizations
Caption: Haloform reaction mechanism for undecan-2-one.
Caption: Baeyer-Villiger oxidation of undecan-2-one.
Caption: General workflow for optimizing the oxidation of undecan-2-one.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Haloform reaction - Wikipedia [en.wikipedia.org]
- 3. Ch18: Haloform reaction [chem.ucalgary.ca]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
mitigating ion suppression effects for 1-Hydroxyundecan-2-one in LC-MS/MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression effects when analyzing 1-Hydroxyundecan-2-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for this compound low or inconsistent in my LC-MS/MS analysis?
Low and variable signal intensity for this compound is often a result of ion suppression. This phenomenon occurs during the electrospray ionization (ESI) process when co-eluting matrix components interfere with the ionization of the target analyte, reducing its signal.[1][2] Because ESI has a more complex ionization mechanism than other techniques like atmospheric pressure chemical ionization (APCI), it is more susceptible to these effects.[1]
Common sources of ion suppression in biological matrices include salts, proteins, and particularly phospholipids, which are notorious for co-extracting with analytes of interest and eluting across a broad chromatographic range.[3] The physical properties of the ESI droplets, such as surface tension and viscosity, can be altered by high concentrations of these interfering compounds, leading to inefficient solvent evaporation and reduced analyte ionization.[1]
Q2: How can I definitively determine if ion suppression is affecting my this compound analysis?
A post-column infusion experiment is the most effective method to identify and pinpoint ion suppression.[4] This technique involves infusing a constant flow of a this compound standard solution into the MS source while a blank matrix sample (e.g., extracted plasma without the analyte) is injected and run through the LC system.[5][6]
If ion suppression is occurring, you will observe a dip in the constant signal of the infused standard at the retention times where matrix components elute.[4][5] This provides a visual map of suppression zones within your chromatogram, allowing you to see if your analyte's retention time coincides with one of these zones.[4][7]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
Improving sample preparation is one of the most critical steps to circumvent ion suppression.[3][8] For a medium-polarity compound like this compound, which has both a hydroxyl group and a long alkyl chain, several techniques can be effective.
-
Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components like phospholipids.[3][8] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, often yields the cleanest extracts.[3][9]
-
Liquid-Liquid Extraction (LLE): LLE can also provide very clean extracts.[9] A double LLE approach can be particularly useful; an initial extraction with a nonpolar solvent like hexane removes highly hydrophobic interferences, after which the analyte is extracted from the aqueous phase using a moderately nonpolar solvent such as methyl tert-butyl ether.[3]
-
Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing phospholipids and other matrix components that cause ion suppression.[9] It is often insufficient for sensitive analyses in complex matrices.[9]
The following table summarizes the general effectiveness of these techniques in reducing matrix effects and improving analyte recovery.
| Sample Preparation Technique | Typical Analyte Recovery | Matrix Effect Reduction | Complexity |
| Protein Precipitation (PPT) | High (>90%) | Low | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High (>85%) | High | High |
Q4: How can I optimize my chromatographic method to separate this compound from interfering matrix components?
Chromatographic optimization is key to separating your analyte from suppression-inducing compounds.[8][10]
-
Gradient Optimization: Start with a broad "scouting" gradient (e.g., 5-95% organic phase over 20 minutes) to determine where your analyte and major matrix components elute.[11] Once identified, you can develop a shallower, more targeted gradient around the elution time of this compound to increase resolution from co-eluting interferences.[10][11] Extending the total run time can also significantly reduce the co-elution of different lipid classes.[12]
-
Column Chemistry: A standard C18 reversed-phase column is a good starting point. If co-elution with phospholipids remains an issue, consider alternative chemistries. Phospholipids often elute in the same timeframe as many analytes on C18 columns.
-
Mobile Phase pH: Adjusting the mobile phase pH can alter the retention of ionizable matrix components, potentially shifting them away from your analyte's retention time.[9][11]
Q5: Which mass spectrometer settings should I adjust to minimize ion suppression?
While less impactful than sample preparation and chromatography, optimizing MS source parameters can help.[13]
-
Ionization Source: Electrospray ionization (ESI) is highly susceptible to ion suppression.[1] If your instrument is equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, it is worth testing, as APCI is generally less prone to matrix effects for less polar compounds.[1][13]
-
Source Parameters: Optimize the nebulizing gas flow rate, drying gas temperature, and sprayer position.[13] Higher gas flows and temperatures can promote more efficient desolvation, which may help mitigate suppression caused by non-volatile matrix components.[14]
-
Polarity Switching: If your analyte can be ionized in negative mode, switching from positive to negative ionization (or vice-versa) may be beneficial. Fewer compounds are typically ionizable in negative mode, which can reduce the number of competing ions.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This protocol helps visualize regions of ion suppression in your chromatographic run.
-
Prepare Infusion Solution: Create a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 80:20 Methanol:Water).
-
System Setup:
-
Use a T-junction to connect the infusion pump to the LC outlet, just before the mass spectrometer inlet.
-
Set the infusion pump to a low, stable flow rate (e.g., 10 µL/min).[5]
-
Set the LC flow rate as you would for your analytical method.
-
-
Acquisition:
-
Begin infusing the standard solution and acquire data on the mass spectrometer, monitoring the MRM transition for this compound. You should observe a stable, continuous signal.
-
Inject a prepared blank matrix sample (that has undergone your standard sample preparation procedure).
-
-
Data Analysis:
-
Examine the resulting chromatogram of the infused standard.
-
A stable, flat baseline indicates no ion suppression.
-
Significant dips in the baseline indicate regions of ion suppression caused by eluting matrix components.[4] Compare the retention time of these dips to the expected retention time of your analyte.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general method for extracting medium-polarity analytes like this compound from plasma, aiming to remove proteins and phospholipids.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading:
-
Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water. This step is crucial for eluting phospholipids while retaining the analyte. The optimal percentage may require method development.
-
-
Elution: Elute this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visual Guides
// Nodes A [label="Problem Identified:\nLow/Inconsistent Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Diagnose the Issue\nPerform Post-Column Infusion", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Suppression Confirmed\nat Analyte RT?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Step 2: Optimize Sample Prep\n(SPE, LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Step 3: Optimize Chromatography\n(Gradient, Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Step 4: Optimize MS Source\n(APCI, Gas Flow)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Re-evaluate with\nPost-Column Infusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="No Suppression Observed.\nInvestigate other issues\n(e.g., sample stability, instrument)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Analyze results"]; C -> D [label="Yes"]; C -> H [label="No"]; D -> E; E -> F; F -> G; G -> C [label="Iterate if needed"]; G -> I [label="Suppression Eliminated"]; } DOT Caption: A logical workflow for troubleshooting ion suppression.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. mastelf.com [mastelf.com]
- 12. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
challenges in scaling up the production of 1-Hydroxyundecan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Hydroxyundecan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and scale-up of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to no product yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Incorrect Reaction Temperature: The reaction may be too cold to initiate or proceed at an adequate rate. 3. Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. | 1. Catalyst Activity Check: Test the catalyst on a small-scale reaction with a known substrate. Replace with a fresh batch if necessary. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress by TLC or GC. 3. Starting Material Purity: Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary. |
| Formation of significant side products | 1. Over-oxidation: The oxidizing agent may be too strong or used in excess, leading to cleavage of the carbon chain or formation of carboxylic acids. 2. Acyloin Rearrangement: Under certain acidic or basic conditions, the desired α-hydroxy ketone can rearrange to a more stable isomer.[1][2] 3. Aldol Condensation: If the reaction conditions are basic, self-condensation of the starting ketone or aldehyde can occur.[3] | 1. Milder Oxidizing Agent: Consider using a milder or more selective oxidizing agent. Titrate the amount of oxidizing agent carefully. 2. pH Control: Maintain a neutral or slightly acidic/basic pH, depending on the specific reaction, to minimize rearrangement. Buffer the reaction mixture if necessary. 3. Controlled Addition: Add the base or catalyst slowly to the reaction mixture at a controlled temperature to minimize side reactions. |
| Difficulties in product purification | 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have very similar polarities, making separation by column chromatography challenging. 2. Thermal Instability: The product may be thermally labile, leading to degradation during distillation. | 1. Alternative Chromatography: Explore different stationary phases or solvent systems for column chromatography. Consider preparative HPLC for high-purity requirements. 2. Vacuum Distillation: Purify the product using vacuum distillation at a lower temperature to prevent thermal decomposition. |
| Inconsistent results upon scale-up | 1. Inefficient Heat Transfer: The larger reaction volume may lead to poor heat distribution, causing localized hot or cold spots and affecting reaction kinetics. 2. Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing can limit the contact between reactants and catalyst. | 1. Mechanical Stirring and Monitoring: Use efficient overhead stirring and monitor the internal temperature at multiple points within the reactor. 2. Improved Agitation: Increase the stirring speed or use a more appropriate stirrer design to ensure proper mixing of all components. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: A common method for synthesizing α-hydroxy ketones like this compound is through the oxidation of the corresponding terminal alkene (1-undecene). This can be achieved using various oxidizing agents, such as potassium permanganate or through a dihydroxylation followed by selective oxidation.[4] Another approach involves the nucleophilic substitution of an α-haloketone.[5]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a stain that visualizes both the starting material and the product (e.g., potassium permanganate stain) should be used. For GC analysis, aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q3: What are the critical safety precautions to take during the synthesis?
A3: Many oxidizing agents are strong and can react violently with organic materials. Always handle them with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. It is also crucial to control the reaction temperature, as many oxidation reactions are exothermic.
Q4: My final product is a yellow oil, but the literature reports a colorless liquid. What could be the issue?
A4: A yellow color often indicates the presence of impurities, possibly from side reactions or residual catalyst. It is recommended to re-purify the product, for instance, by passing it through a short plug of silica gel or by re-distillation under reduced pressure.
Q5: Can I use biocatalytic methods for the synthesis of this compound?
A5: Yes, biocatalytic approaches offer a green and highly selective alternative for the synthesis of α-hydroxy ketones.[6] Enzymes like lyases or oxidoreductases can be employed. These methods often proceed under mild reaction conditions and can provide high enantioselectivity, which is crucial for pharmaceutical applications.
Experimental Protocols
Hypothetical Synthesis of this compound via Oxidation of 1-Undecene
This protocol is a general guideline and may require optimization.
Materials:
-
1-undecene
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 1-undecene in a mixture of acetone and water at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Signaling Pathways & Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. jackwestin.com [jackwestin.com]
- 4. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 5. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative bioactivity of 1-Hydroxyundecan-2-one and its parent compound undecan-2-one
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activities of 1-Hydroxyundecan-2-one and its parent compound, undecan-2-one. The available experimental data for each compound is presented to facilitate an objective assessment of their potential therapeutic applications.
Initial research indicates a significant gap in the scientific literature regarding the bioactivity of this compound. As such, a direct comparative analysis based on experimental data is not currently feasible. This guide will present the available data for undecan-2-one and highlight the absence of corresponding data for its hydroxylated derivative, underscoring a potential area for future research.
I. Executive Summary
Undecan-2-one has demonstrated a range of biological activities, most notably in the antimicrobial and anti-inflammatory domains. It exhibits moderate antifungal and antibacterial properties and has been shown to modulate inflammatory pathways. In contrast, there is a notable absence of published experimental data on the bioactivity of this compound. The introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, potentially impacting its biological activity. Therefore, the bioactivity of this compound remains a compelling area for investigation.
II. Data Presentation: Bioactivity of Undecan-2-one
The following tables summarize the available quantitative data on the antimicrobial and anti-inflammatory activities of undecan-2-one.
Table 1: Antimicrobial Activity of Undecan-2-one
| Activity Type | Test Organism | Method | Result (MIC) | Reference |
| Antibacterial | Bacillus subtilis | Not Specified | > 30 µL/mL | [1] |
| Antibacterial | Escherichia coli | Not Specified | > 30 µL/mL | [1] |
| Antifungal | Aspergillus niger | Not Specified | 1 µL/mL | [1] |
| Antifungal | Candida mycoderma | Impedimetric & Agar Disc Diffusion | High Activity | [2] |
Note: MIC = Minimum Inhibitory Concentration. "High Activity" was noted in the study, but a specific MIC value was not provided.[2]
Table 2: Anti-inflammatory Activity of Undecan-2-one
| Activity Type | Model System | Effect | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Dose-dependent inhibition of TNF-α and IL-1β production. | [3] |
| Anti-inflammatory | Fine particles-induced heart inflammation in mice | Attenuated inflammatory injury and oxidative damage. | [4] |
III. Experimental Protocols
A detailed methodology for a key experimental procedure used to assess antimicrobial activity is provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Microorganism: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared, typically adjusted to a 0.5 McFarland standard.
- Test Compound: A stock solution of the compound to be tested (e.g., undecan-2-one) is prepared in a suitable solvent.
- Growth Medium: A suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is sterilized.
- 96-Well Microtiter Plate: Sterile, flat-bottomed 96-well plates are used.
2. Procedure:
- Serial Dilutions: The test compound is serially diluted in the growth medium across the wells of the microtiter plate to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microorganism suspension.
- Controls:
- Positive Control: Wells containing only the growth medium and the microorganism (to confirm microbial growth).
- Negative Control: Wells containing only the growth medium (to confirm sterility).
- Solvent Control: Wells containing the growth medium, microorganism, and the highest concentration of the solvent used to dissolve the test compound (to rule out solvent toxicity).
- Incubation: The plate is incubated under appropriate conditions (temperature and duration) for the specific microorganism.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[5][6]
IV. Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway relevant to the anti-inflammatory activity of undecan-2-one and a typical workflow for antimicrobial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-undecanone protects against fine particles-induced heart inflammation via modulating Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Validation of an Analytical Method for 1-Hydroxyundecan-2-one in Plasma
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Hydroxyundecan-2-one in plasma, a crucial aspect of drug development and clinical research. Below, we detail a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compare its performance with alternative techniques, supported by experimental protocols and data.
Introduction
This compound is a long-chain hydroxy-ketone whose accurate quantification in biological matrices like plasma is essential for pharmacokinetic, toxicokinetic, and metabolic studies. The selection of an appropriate analytical method is critical for generating reliable data. This guide focuses on a validated LC-MS/MS method, recognized for its high sensitivity and specificity, and provides a comparative analysis against other potential methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Primary Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the quantification of small molecules in complex biological fluids.[1][2][3] Its high selectivity and sensitivity make it the gold standard for bioanalytical assays.
Experimental Protocol: LC-MS/MS Method
A detailed protocol for a validated LC-MS/MS method for the analysis of this compound in plasma is outlined below.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard (this compound-d4): Precursor ion > Product ion.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation Parameters
The LC-MS/MS method was validated according to regulatory guidelines, with key performance characteristics summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 8.7% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.1-7.5%Inter-day: 3.5-9.2% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV ≤ 15% | 8.1% |
| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow of the LC-MS/MS method for this compound analysis.
Comparison with Alternative Analytical Methods
While LC-MS/MS is the preferred method, other techniques can be employed for the analysis of similar compounds. This section compares the LC-MS/MS method with GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique often used for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability.
Experimental Protocol Outline: GC-MS with Derivatization
-
Sample Preparation: Similar to LC-MS/MS, involving protein precipitation and extraction.
-
Derivatization: The extracted analyte is derivatized (e.g., silylation) to make it amenable to GC analysis.
-
GC Separation: A capillary column (e.g., DB-5ms) is used to separate the analyte from other matrix components.
-
MS Detection: Electron Impact (EI) ionization is commonly used, and the analyte is detected in Selected Ion Monitoring (SIM) mode for quantification.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique. However, its sensitivity and selectivity are generally lower than mass spectrometry-based methods. A chromophore is necessary for UV detection, which may require derivatization for compounds with poor UV absorbance.
Experimental Protocol Outline: HPLC-UV
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) for sample clean-up to reduce matrix interference.
-
Derivatization (if needed): A UV-absorbing tag is attached to the analyte.
-
HPLC Separation: A reverse-phase C18 column is typically used.
-
UV Detection: The analyte is detected at a specific wavelength corresponding to its maximum absorbance.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the three compared analytical methods for the quantification of a hypothetical long-chain hydroxy-ketone like this compound in plasma.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV |
| Selectivity | Very High | High | Moderate |
| Sensitivity (LLOQ) | ~1 ng/mL | ~10 ng/mL | ~50-100 ng/mL |
| Linear Range | Wide (3-4 orders of magnitude) | Moderate (2-3 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Precision (% CV) | < 15% | < 15% | < 20% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Sample Throughput | High | Moderate | Moderate |
| Cost per Sample | High | Moderate | Low |
| Method Development Complexity | High | High | Moderate |
Comparison of Key Method Performance Characteristics
Caption: Key performance characteristics of different analytical methods.
Conclusion
For the quantitative analysis of this compound in plasma, the LC-MS/MS method demonstrates superior performance in terms of sensitivity, selectivity, and throughput. While GC-MS and HPLC-UV present viable alternatives with certain advantages such as lower cost for HPLC-UV, they generally exhibit lower sensitivity and may require additional sample preparation steps like derivatization. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their bioanalytical needs.
References
- 1. research.regionh.dk [research.regionh.dk]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 1-Hydroxyundecan-2-one in Enzyme Assays: A Comparative Guide
For researchers and drug development professionals, distinguishing genuine enzyme modulation from assay artifacts is a critical step in the early stages of drug discovery. Compounds that exhibit non-specific activity, often termed Pan-Assay Interference Compounds (PAINS), can lead to a significant waste of resources.[1][2][3] This guide provides a framework for assessing the potential cross-reactivity of 1-Hydroxyundecan-2-one, a long-chain alpha-hydroxy ketone, in various enzyme assays. By understanding its chemical properties and comparing it to known classes of interfering compounds, researchers can design appropriate counter-screens to ensure data integrity.
Chemical Properties and Potential for Cross-Reactivity
This compound possesses an alpha-hydroxy ketone moiety. This functional group is known to be reactive and can exist in equilibrium with its enol tautomer, which can then rearrange to an aldehyde.[4][5][6][7] This tautomerization is a key factor in its potential for cross-reactivity, as aldehydes are generally more reactive than ketones and can participate in various reactions that may interfere with enzyme assays.
One of the primary mechanisms of assay interference is the covalent modification of proteins, particularly reactions with nucleophilic amino acid residues like cysteine.[1][3] The potential aldehyde form of this compound could react with cysteine thiols, leading to non-specific enzyme inhibition. Additionally, compounds with redox activity can interfere with assays by generating reactive oxygen species, such as hydrogen peroxide, which can also lead to false positives.[2][3]
Comparison with Known Assay Interference Compounds
To contextualize the potential for cross-reactivity, it is useful to compare this compound with established classes of promiscuous inhibitors and PAINS.
| Compound/Class | Structure/Functional Group | Common Interference Mechanism(s) | Relevance to this compound |
| This compound | Alpha-hydroxy ketone | Potential for tautomerization to an aldehyde, leading to covalent modification of proteins (e.g., cysteine residues). Potential for redox cycling. | High - The alpha-hydroxy ketone is a reactive functional group. |
| Quinones | 1,4-Benzoquinone and related structures | Redox cycling, covalent modification of proteins. | Moderate - Shares the potential for redox activity. |
| Rhodanine and Analogs | Thiazolidinone core | Covalent modification of proteins, aggregation. | Low to Moderate - Different core structure, but shares the potential for covalent modification. |
| Phenolic Compounds (e.g., Catechols) | Hydroxylated aromatic rings | Redox cycling, hydrogen peroxide formation. | Moderate - Shares the potential for redox activity. |
| Promiscuous Aggregators | Various, often hydrophobic and planar | Formation of aggregates that sequester and non-specifically inhibit enzymes.[8] | Moderate - The long alkyl chain of this compound could contribute to aggregation at higher concentrations. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a series of counter-screens and control experiments should be performed. These assays are designed to identify common mechanisms of assay interference.
This assay assesses the potential for covalent modification of cysteine residues.
-
Principle: Incubation of the test compound with a thiol-containing reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and monitoring the decrease in free thiol concentration over time.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Add the test compound to achieve a final concentration range (e.g., 1-100 µM). Include a DMSO vehicle control.
-
Add a solution of a model thiol, such as glutathione or N-acetylcysteine, to a final concentration of 100 µM.
-
Initiate the reaction by adding DTNB to a final concentration of 50 µM.
-
Monitor the absorbance at 412 nm over time. A decrease in absorbance in the presence of the test compound compared to the control indicates thiol reactivity.
-
This assay detects the production of reactive oxygen species.
-
Principle: The test compound is incubated with a reducing agent (e.g., dithiothreitol, DTT) and a probe that becomes fluorescent upon oxidation (e.g., Amplex Red).
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a black 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the test compound to a final concentration range (e.g., 1-100 µM). Include a DMSO vehicle control and a positive control (e.g., menadione).
-
Add Amplex Red reagent to a final concentration of 50 µM and horseradish peroxidase to 0.1 U/mL.
-
Initiate the reaction by adding DTT to a final concentration of 100 µM.
-
Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. An increase in fluorescence indicates redox cycling.
-
This assay determines if the compound forms aggregates that can non-specifically inhibit enzymes.
-
Principle: The assay measures the apparent inhibition of a well-characterized enzyme, such as β-lactamase, in the presence and absence of a non-ionic detergent (e.g., Triton X-100). Aggregators show reduced inhibition in the presence of detergent.[9]
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Set up two sets of reactions in a 96-well plate. One set will contain 0.01% Triton X-100 in the assay buffer.
-
Add the test compound to a final concentration range (e.g., 1-100 µM) to both sets of wells. Include a DMSO vehicle control.
-
Add β-lactamase to a final concentration of ~5 nM.
-
Initiate the reaction by adding a chromogenic substrate, such as nitrocefin, to a final concentration of 100 µM.
-
Monitor the increase in absorbance at 485 nm over time. A significant decrease in inhibition in the presence of Triton X-100 suggests aggregation-based inhibition.
-
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of these assessment strategies, the following diagrams illustrate the experimental workflow and the potential mechanism of interference.
Caption: Workflow for assessing the cross-reactivity of this compound.
Caption: Potential mechanism of interference via tautomerization.
By employing the described experimental protocols and being mindful of the chemical liabilities of the alpha-hydroxy ketone functional group, researchers can confidently assess the potential for cross-reactivity of this compound and ensure the validity of their enzyme assay results. This systematic approach is fundamental to the successful identification and development of specific and potent enzyme modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.in [brainly.in]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. Why do alpha-hydroxy ketones respond positively to Tollens', Fehling's, Benedict's, Schiff's and HgCl2 tests? - ECHEMI [echemi.com]
- 8. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of the Insect Repellent Properties of 1-Hydroxyundecan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insect repellent properties of 1-Hydroxyundecan-2-one analogs, placing their potential efficacy in the context of existing repellent technologies. Due to a lack of extensive direct research on a homologous series of this compound, this comparison leverages data from structurally similar aliphatic methyl ketones. The primary focus is on 2-undecanone and its non-hydroxylated analogs, which serve as a scientifically robust proxy for understanding the structure-activity relationships that would likely govern the efficacy of their hydroxylated counterparts. This analysis is supported by experimental data from peer-reviewed studies and outlines the methodologies used to evaluate these compounds.
Introduction to Ketone-Based Insect Repellents
The search for effective and safe alternatives to conventional insect repellents like N,N-diethyl-m-toluamide (DEET) and Picaridin has led to the investigation of various naturally derived and synthetic compounds. Among these, aliphatic ketones have emerged as a promising class of repellents. 2-Undecanone, a methyl nonyl ketone, is a naturally occurring compound found in the wild tomato plant, Lycopersicon hirsutum, and is a registered insect repellent with the U.S. Environmental Protection Agency (EPA). Its efficacy against a range of insects, coupled with a favorable safety profile, makes it and its analogs prime candidates for further development. The introduction of a hydroxyl group, as in this compound, is a common strategy in drug design to alter physicochemical properties such as solubility and volatility, which can in turn impact repellent efficacy and duration.
Data Presentation: Comparative Repellency of 2-Alkanone Analogs
The following tables summarize the quantitative data on the repellent efficacy of a series of aliphatic methyl ketones against the malaria vector mosquito, Anopheles gambiae. This data is extracted from a key study that systematically evaluated the structure-activity relationship of these compounds. The percentage repellency was determined at various concentrations, providing a clear comparison of their potency.
Table 1: Percentage Repellency of Aliphatic Methyl Ketones against Anopheles gambiae at 1% Concentration
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Percentage Repellency (%) |
| 2-Heptanone | C₇H₁₄O | 114.19 | 12.3 ± 3.1 |
| 2-Octanone | C₈H₁₆O | 128.21 | 16.8 ± 3.0 |
| 2-Nonanone | C₉H₁₈O | 142.24 | 37.2 ± 4.2 |
| 2-Decanone | C₁₀H₂₀O | 156.27 | 8.0 ± 2.7 |
| 2-Undecanone | C₁₁H₂₂O | 170.30 | 35.2 ± 6.3 |
| 2-Dodecanone | C₁₂H₂₄O | 184.32 | 24.3 ± 6.2 |
| 2-Tridecanone | C₁₃H₂₆O | 198.35 | 23.5 ± 4.3 |
| 2-Pentadecanone | C₁₅H₃₀O | 226.40 | 17.6 ± 2.9 |
| DEET (Control) | C₁₂H₁₇NO | 191.27 | 13.1 ± 2.6 |
| Data sourced from Innocent et al., 2008. Values are mean ± standard error. |
Table 2: Percentage Repellency of Aliphatic Methyl Ketones against Anopheles gambiae at 10% Concentration
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Percentage Repellency (%) |
| 2-Heptanone | C₇H₁₄O | 114.19 | 17.8 ± 0.9 |
| 2-Octanone | C₈H₁₆O | 128.21 | 30.6 ± 3.1 |
| 2-Nonanone | C₉H₁₈O | 142.24 | 42.6 ± 3.6 |
| 2-Decanone | C₁₀H₂₀O | 156.27 | 13.8 ± 2.1 |
| 2-Undecanone | C₁₁H₂₂O | 170.30 | 50.9 ± 4.6 |
| 2-Dodecanone | C₁₂H₂₄O | 184.32 | 27.1 ± 4.1 |
| 2-Tridecanone | C₁₃H₂₆O | 198.35 | 44.2 ± 2.1 |
| 2-Pentadecanone | C₁₅H₃₀O | 226.40 | 41.6 ± 3.6 |
| DEET (Control) | C₁₂H₁₇NO | 191.27 | 82.7 ± 1.9 |
| Data sourced from Innocent et al., 2008. Values are mean ± standard error. |
Table 3: Percentage Repellency of Aliphatic Methyl Ketones against Anopheles gambiae at 25% Concentration
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Percentage Repellency (%) |
| 2-Heptanone | C₇H₁₄O | 114.19 | 26.8 ± 4.3 |
| 2-Octanone | C₈H₁₆O | 128.21 | 32.9 ± 4.6 |
| 2-Nonanone | C₉H₁₈O | 142.24 | 53.3 ± 4.2 |
| 2-Decanone | C₁₀H₂₀O | 156.27 | 34.0 ± 5.7 |
| 2-Undecanone | C₁₁H₂₂O | 170.30 | 64.4 ± 7.7 |
| 2-Dodecanone | C₁₂H₂₄O | 184.32 | 53.9 ± 9.3 |
| 2-Tridecanone | C₁₃H₂₆O | 198.35 | 88.3 ± 7.3 |
| 2-Pentadecanone | C₁₅H₃₀O | 226.40 | 65.6 ± 6.1 |
| DEET (Control) | C₁₂H₁₇NO | 191.27 | 100 ± 0 |
| Data sourced from Innocent et al., 2008. Values are mean ± standard error. |
Table 4: Percentage Repellency of Aliphatic Methyl Ketones against Anopheles gambiae at 50% Concentration
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Percentage Repellency (%) |
| 2-Heptanone | C₇H₁₄O | 114.19 | 38.2 ± 7.5 |
| 2-Octanone | C₈H₁₆O | 128.21 | 69.0 ± 6.6 |
| 2-Nonanone | C₉H₁₈O | 142.24 | 86.2 ± 3.6 |
| 2-Decanone | C₁₀H₂₀O | 156.27 | 83.4 ± 4.5 |
| 2-Undecanone | C₁₁H₂₂O | 170.30 | 91.8 ± 5.0 |
| 2-Dodecanone | C₁₂H₂₄O | 184.32 | 100 ± 0 |
| 2-Tridecanone | C₁₃H₂₆O | 198.35 | 100 ± 0 |
| 2-Pentadecanone | C₁₅H₃₀O | 226.40 | 93.3 ± 4.2 |
| DEET (Control) | C₁₂H₁₇NO | 191.27 | 100 ± 0 |
| Data sourced from Innocent et al., 2008. Values are mean ± standard error. |
Analysis of Structure-Activity Relationship:
The data reveals a clear structure-activity relationship among the aliphatic methyl ketones. Repellency is dependent on the carbon chain length.[1] Specifically, ketones with a chain length of C11 to C15 demonstrate higher repellent activity compared to those with shorter chains (C7-C10).[1] Within the more active range, compounds with an odd number of carbon atoms (2-undecanone, 2-tridecanone, and 2-pentadecanone) were generally more effective than those with an even number of carbon atoms (2-decanone and 2-dodecanone).[1] Notably, at a 50% concentration, 2-dodecanone and 2-tridecanone achieved 100% repellency, matching the efficacy of the DEET control.[1]
Experimental Protocols
The evaluation of insect repellent efficacy requires standardized and reproducible methodologies. The following protocols are representative of those used in the field to assess the performance of repellent compounds.
In Vivo Repellency Assay (Human-Bait Arm-in-Cage Method)
This method directly measures the ability of a compound to prevent mosquito landings and bites on human skin.
-
Subject Recruitment and Preparation: Human volunteers are recruited following ethical guidelines and informed consent. A defined area of the forearm (e.g., 300 cm²) is marked for application of the test substance.
-
Compound Application: A precise volume of the test compound, dissolved in a suitable solvent (e.g., ethanol), is applied evenly to the marked area of one arm. The other arm may serve as a control (solvent only) or be used to test a different compound.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Anopheles gambiae).
-
Data Collection: The number of mosquitoes landing on and/or biting the treated arm is recorded over a specific time period (e.g., 3-5 minutes).
-
Percentage Repellency Calculation: The percentage repellency is calculated using the following formula:
% Repellency = [(C - T) / C] x 100
Where:
-
C = number of mosquitoes landing/biting the control arm
-
T = number of mosquitoes landing/biting the treated arm
-
Experimental Workflow for Repellency Testing
Proposed Mechanism of Action: Interaction with Olfactory Receptors
The repellent effect of compounds like 2-undecanone and its analogs is believed to be mediated through their interaction with the insect's olfactory system. A key target in this system is the Odorant Receptor co-receptor (Orco), a highly conserved protein that forms a heteromeric ion channel with a specific Odorant Receptor (OR). This OR-Orco complex is essential for the detection of volatile chemical cues.
Repellents may act in several ways:
-
Activation of Repellent-Sensitive Neurons: Some repellents directly activate specific olfactory sensory neurons that trigger an aversive behavioral response in the insect.
-
Inhibition of Attractant-Sensing Neurons: Repellents can also block the activity of neurons that detect host attractants, effectively making the host "invisible" to the insect.
-
Modulation of Orco Function: Certain repellents may directly interact with the Orco protein, disrupting the normal function of the OR-Orco complex and leading to a generalized impairment of the insect's sense of smell.
Signaling Pathway of Insect Olfaction and Repellent Action
Conclusion and Future Directions
The available evidence strongly suggests that aliphatic methyl ketones, including 2-undecanone and its analogs, are a viable class of insect repellents with efficacy that can rival that of DEET under certain conditions. The structure-activity relationship indicates that chain length is a critical determinant of repellency, with C11-C15 ketones showing the most promise.
The introduction of a hydroxyl group at the 1-position of undecan-2-one is a logical next step in the development of this class of repellents. This modification is expected to alter the compound's volatility and polarity, which could lead to a longer duration of action and improved skin feel. However, further research is needed to:
-
Synthesize a series of 1-hydroxy-2-alkanones with varying chain lengths.
-
Conduct comprehensive in vivo and in vitro testing of these hydroxylated analogs against a range of medically important mosquito species, including Aedes aegypti and Culex quinquefasciatus.
-
Elucidate the precise molecular interactions between these compounds and insect odorant receptors to refine the design of more potent and selective repellents.
-
Evaluate the toxicological profile and environmental impact of these novel compounds.
By pursuing these research avenues, it will be possible to fully assess the potential of this compound analogs as a new generation of safe and effective insect repellents.
References
Enantioselective Synthesis and Biological Comparison of (R)- and (S)-1-Hydroxyundecan-2-one: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable absence of specific studies on the enantioselective synthesis and direct biological comparison of (R)- and (S)-1-Hydroxyundecan-2-one. This guide, therefore, provides a framework based on established principles and methodologies for the synthesis and evaluation of analogous chiral α-hydroxy ketones, offering a roadmap for future research in this area.
Chiral α-hydroxy ketones are a significant class of organic compounds, serving as crucial building blocks in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The stereochemistry of these molecules often plays a pivotal role in their biological function, with different enantiomers exhibiting distinct activities.
Enantioselective Synthesis Strategies for α-Hydroxy Ketones
Several effective methods have been developed for the enantioselective synthesis of α-hydroxy ketones. These can be broadly categorized into chemical and biocatalytic approaches.
1. Chemical Synthesis:
-
Asymmetric Transfer Hydrogenation (ATH) of 1,2-Diketones: This method involves the regioselective reduction of one carbonyl group in a 1,2-diketone using a chiral catalyst, typically based on ruthenium.[3][4] By carefully selecting the catalyst and reaction conditions, one can achieve high enantioselectivity.[3]
-
Oxazaborolidine-Catalyzed Reduction: Chiral oxazaborolidine catalysts are widely used for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[5][6][7] This method offers high enantioselectivity for a broad range of substrates.[6][7]
-
Other Methods: Other chemical strategies include the α-hydroxylation of ketones via enantioselective enolate oxidation and the Sharpless asymmetric dihydroxylation of silyl enol ethers.[2]
2. Biocatalytic Synthesis:
-
Enzymatic Kinetic Resolution: Lipases are commonly employed to resolve racemic mixtures of α-hydroxy ketones through enantioselective acylation or hydrolysis.[1][8][9] This method is advantageous due to the high stability of lipases in organic solvents and the absence of a need for coenzymes.[1]
-
Enzymatic Reduction of Diketones: Carbonyl reductases from various microorganisms can catalyze the stereoselective reduction of 1,2-diketones to produce enantiomerically pure α-hydroxy ketones.[10]
-
Thiamine Diphosphate (ThDP)-Dependent Lyases: These enzymes can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones from inexpensive starting materials.[2]
The following diagram illustrates a general workflow for the lipase-catalyzed kinetic resolution of a racemic α-hydroxy ketone.
General Principles of Biological Activity Comparison
The three-dimensional structure of a molecule is critical for its interaction with biological targets such as enzymes and receptors. As enantiomers are non-superimposable mirror images, they can exhibit significantly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even toxic.
A comparative biological evaluation of (R)- and (S)-1-Hydroxyundecan-2-one would typically involve a series of in vitro and in vivo assays to determine their respective potencies and effects on relevant biological pathways. The specific assays would depend on the therapeutic area of interest. For example, if evaluating for antimicrobial activity, one would perform minimum inhibitory concentration (MIC) assays against a panel of microorganisms.
The following diagram outlines a generalized workflow for comparing the biological activity of enantiomers.
Hypothetical Experimental Protocols
While specific experimental data for this compound is unavailable, this section provides hypothetical protocols based on common practices for the synthesis and analysis of α-hydroxy ketones.
Synthesis: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
-
Racemate Synthesis: Prepare racemic this compound by a suitable method, such as the addition of formaldehyde to the enolate of 2-undecanone.
-
Enzymatic Resolution:
-
Dissolve racemic this compound (1.0 eq) and vinyl acetate (1.5 eq) in an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Add a lipase (e.g., Pseudomonas cepacia lipase, 10% w/w of the substrate).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion.
-
-
Separation and Purification:
-
Filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-1-acetoxyundecan-2-one and unreacted (S)-1-Hydroxyundecan-2-one by column chromatography.
-
-
Hydrolysis of the Ester:
-
Dissolve the purified (R)-1-acetoxyundecan-2-one in a suitable solvent mixture (e.g., methanol/water).
-
Add a base (e.g., potassium carbonate) and stir until the hydrolysis is complete (monitored by TLC).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield (R)-1-Hydroxyundecan-2-one.
-
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of both (R)- and (S)-1-Hydroxyundecan-2-one using chiral HPLC or GC.
Biological Evaluation: Antimicrobial Activity Assay (Hypothetical)
-
Microorganism Cultures: Prepare standardized suspensions of relevant bacterial and fungal strains.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform a serial two-fold dilution of (R)- and (S)-1-Hydroxyundecan-2-one in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Data Comparison: Compare the MIC values of the (R)- and (S)-enantiomers to determine if there is a significant difference in their antimicrobial potency.
Conclusion
Although specific data on (R)- and (S)-1-Hydroxyundecan-2-one is not currently available in the public domain, this guide provides a comprehensive overview of the established methodologies for the enantioselective synthesis and comparative biological evaluation of chiral α-hydroxy ketones. The outlined strategies and hypothetical protocols can serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of these and other long-chain chiral α-hydroxy ketones. Further research is warranted to synthesize and characterize the individual enantiomers of this compound and to elucidate their specific biological activities.
References
- 1. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. mdpi.com [mdpi.com]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 1-Hydroxyundecan-2-one and its Acetoxy Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 1-Hydroxyundecan-2-one and its derivative, 1-Acetoxyundecan-2-one, alongside the structurally related 2-undecanone. This document is intended to aid in the identification and characterization of long-chain α-hydroxy ketones and their derivatives, which are relevant motifs in various biologically active molecules. The guide includes predicted and literature-based spectroscopic data, detailed experimental protocols for their synthesis and analysis, and visual aids to illustrate key concepts.
Introduction
Alpha-hydroxy ketones are a significant class of organic compounds found in natural products and utilized as versatile building blocks in organic synthesis. Their spectroscopic characterization is crucial for confirming their structure and purity. This guide focuses on this compound, a representative long-chain α-hydroxy ketone, and compares its expected spectroscopic features with those of its parent ketone, 2-undecanone, and its acetylated derivative, 1-Acetoxyundecan-2-one. This comparison will highlight the influence of the hydroxyl and acetoxy functional groups on the spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the expected and literature-based spectroscopic data for this compound, 1-Acetoxyundecan-2-one, and 2-Undecanone. The data for this compound and 1-Acetoxyundecan-2-one are predicted based on established spectroscopic principles and data from analogous compounds, while the data for 2-Undecanone is based on available literature.
¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~4.20 | s | 2H | H-1 |
| ~2.40 | t | 2H | H-3 | |
| ~1.55 | m | 2H | H-4 | |
| ~1.25 | m | 12H | H-5 to H-10 | |
| ~0.88 | t | 3H | H-11 | |
| (variable) | br s | 1H | -OH | |
| 1-Acetoxyundecan-2-one | ~4.65 | s | 2H | H-1 |
| ~2.45 | t | 2H | H-3 | |
| ~2.15 | s | 3H | -OCOCH₃ | |
| ~1.55 | m | 2H | H-4 | |
| ~1.25 | m | 12H | H-5 to H-10 | |
| ~0.88 | t | 3H | H-11 | |
| 2-Undecanone [1] | ~2.41 | t | 2H | H-3 |
| ~2.13 | s | 3H | H-1 | |
| ~1.56 | m | 2H | H-4 | |
| ~1.25 | m | 12H | H-5 to H-10 | |
| ~0.88 | t | 3H | H-11 |
¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~212 | C-2 (C=O) |
| ~70 | C-1 (CH₂OH) | |
| ~40 | C-3 | |
| ~32, 29 (multiple), 24, 23 | C-4 to C-10 | |
| ~14 | C-11 | |
| 1-Acetoxyundecan-2-one | ~208 | C-2 (C=O) |
| ~171 | -OCOCH₃ (C=O) | |
| ~66 | C-1 (CH₂OAc) | |
| ~40 | C-3 | |
| ~32, 29 (multiple), 24, 23 | C-4 to C-10 | |
| ~21 | -OCOCH₃ | |
| ~14 | C-11 | |
| 2-Undecanone | ~209 | C-2 (C=O) |
| ~44 | C-3 | |
| ~32, 29 (multiple), 24, 23 | C-4 to C-10 | |
| ~30 | C-1 | |
| ~14 | C-11 |
FTIR Spectral Data (Predicted, KBr)
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | ~3400 (broad) | O-H stretch |
| ~2920, 2850 | C-H stretch | |
| ~1715 | C=O stretch (ketone) | |
| 1-Acetoxyundecan-2-one | ~2920, 2850 | C-H stretch |
| ~1745 | C=O stretch (ester) | |
| ~1725 | C=O stretch (ketone) | |
| ~1230 | C-O stretch (ester) | |
| 2-Undecanone [2] | ~2920, 2850 | C-H stretch |
| ~1718 | C=O stretch (ketone) |
Mass Spectrometry Data (Predicted, EI)
| Compound | Key Fragment Ions (m/z) | Interpretation |
| This compound | 186 [M]⁺• (low abundance) | Molecular Ion |
| 155 | [M - CH₂OH]⁺ | |
| 45 | [CH₂OH]⁺ | |
| 1-Acetoxyundecan-2-one | 228 [M]⁺• (low abundance) | Molecular Ion |
| 185 | [M - CH₃CO]⁺ | |
| 43 | [CH₃CO]⁺ (base peak) | |
| 2-Undecanone [3] | 170 [M]⁺• | Molecular Ion |
| 155 | [M - CH₃]⁺ | |
| 58 | McLafferty rearrangement | |
| 43 | [CH₃CO]⁺ (base peak) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the epoxidation of undec-1-ene followed by a ring-opening rearrangement.
-
Step 1: Epoxidation of Undec-1-ene. To a solution of undec-1-ene (1 equivalent) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2-epoxyundecane.
-
Step 2: Rearrangement to this compound. The crude 1,2-epoxyundecane is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). A catalytic amount of a mild acid or base is added to facilitate the rearrangement. The reaction is heated and monitored by TLC. After completion, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel to afford this compound.
Synthesis of 1-Acetoxyundecan-2-one
1-Acetoxyundecan-2-one can be readily prepared by the acetylation of this compound.
-
To a solution of this compound (1 equivalent) in DCM, add acetic anhydride (1.5 equivalents) and a catalytic amount of a base such as pyridine or triethylamine. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy. FTIR spectra are recorded on a spectrometer using potassium bromide (KBr) pellets or as a neat film on NaCl plates.
-
Mass Spectrometry (MS). Electron ionization (EI) mass spectra are obtained on a mass spectrometer with an ionization energy of 70 eV.
Visualizations
Figure 1: General workflow for the synthesis and spectroscopic confirmation of this compound and its acetoxy derivative.
Figure 2: Common fragmentation pathways for ketones in mass spectrometry.
References
A Comparative Analysis of 1-Hydroxyundecan-2-one's Potential Efficacy Against Commercial Insect Repellents
For Immediate Release to the Scientific Community
This guide provides a comparative overview of the potential repellent efficacy of 1-Hydroxyundecan-2-one against established commercial insect repellents, namely DEET, Picaridin, and IR3535. Due to a lack of direct experimental data on this compound, this analysis incorporates data from structurally related compounds, specifically 2-undecanone and medium-chain fatty acids derived from coconut oil, to infer its potential performance. This document is intended for researchers, scientists, and professionals in drug development to inform future research and development of novel repellent technologies.
Comparative Efficacy Data
The following table summarizes the reported efficacy of commercial repellents and related compounds against various arthropod vectors. Efficacy is primarily presented as Complete Protection Time (CPT), which is the duration from application to the first confirmed insect bite or landing.
| Active Ingredient | Concentration | Target Pest(s) | Mean Protection Time (Hours) | Reference(s) |
| DEET | 23.8% | Aedes aegypti | 5.0 | [Not Available] |
| 20% | Aedes aegypti | >6.3 | [Not Available] | |
| 20% | Anopheles, Culex spp. | >7.0 | [Not Available] | |
| 50% | Mosquitoes | up to 12.0 | [Not Available] | |
| Picaridin | 20% | Aedes aegypti | >6.8 | [Not Available] |
| 20% | Mosquitoes | 8.0 - 14.0 | [Not Available] | |
| 10% | Mosquitoes | 5.0 - 12.0 | [Not Available] | |
| IR3535 | 20% | Mosquitoes | 7.1 - 10.3 | [1][2] |
| 10% | Mosquitoes | 7.0 | [2] | |
| 7.5% | Aedes, Culex spp. | 3.2 | [Not Available] | |
| 2-Undecanone | 7.75% | Mosquitoes | up to 5.0 | [3][4][5] |
| 7.75% | Ticks | up to 2.0 | [3][4][5] | |
| 20% | Aedes albopictus, Culex quinquefasciatus | >6.0 (>90% repellency) | [6] | |
| Coconut Oil Fatty Acids | Not Specified | Biting flies, Bed bugs | up to 336 (14 days) | [7][8][9] |
| (C8, C10, C12) | Ticks | up to 168 (7 days) | [7][8][9] | |
| >25% | Aedes aegypti | >90% repellency | [8] |
Experimental Protocols
The efficacy data presented in this guide are primarily derived from standardized laboratory and field testing protocols. The most common methodologies are the Arm-in-Cage assay for mosquitoes and various bioassays for ticks.
Arm-in-Cage Assay for Mosquito Repellency:
This widely used method assesses the efficacy of topical repellents.[2][10][11][12]
-
Test Subjects: Human volunteers apply a known concentration of the repellent formulation to a defined area on their forearm. An untreated arm serves as a control.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a specified number (typically 200) of host-seeking female mosquitoes of a particular species (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus).
-
Data Collection: The time from application to the first confirmed mosquito landing or bite is recorded. This is known as the Complete Protection Time (CPT). Observations are typically made at set intervals (e.g., every 30 minutes) for up to 8 hours or until the repellent fails.[2][10]
-
Endpoint: Repellent failure is often defined as the first confirmed bite, which may be followed by a second bite within a specified time to confirm.[10]
Tick Repellency Bioassays:
Several laboratory methods are employed to evaluate the efficacy of repellents against ticks.[13][14][15][16]
-
Vertical Filter Paper/Fabric Assay: A strip of treated filter paper or fabric is positioned vertically. Ticks are placed at the bottom and their upward movement is observed. Repellency is determined by the number of ticks that are unable or unwilling to cross the treated surface.
-
Horizontal Petri Dish Assay: A treated substrate is placed in a petri dish. Ticks are introduced to the center, and their movement towards or away from the treated area is recorded over a set period.
-
Human-Based Assays: Similar to the arm-in-cage test, a defined area of a volunteer's skin or clothing is treated. Ticks are placed on an untreated area and their willingness to cross onto the treated surface is observed.
Visualizing the Mechanisms of Repellency
Experimental Workflow for Repellent Efficacy Testing:
The following diagram illustrates a generalized workflow for testing the efficacy of a novel repellent compound, from initial screening to controlled laboratory assays.
Workflow for evaluating insect repellent efficacy.
Insect Olfactory Signaling Pathway:
The following diagram depicts a simplified model of the insect olfactory signaling pathway, which is the primary target for most insect repellents. Repellents act by interfering with the insect's ability to detect host cues.
Insect olfactory signal transduction pathway.
Discussion and Future Directions
While direct efficacy data for this compound is not yet available in the peer-reviewed literature, the demonstrated repellency of the structurally similar 2-undecanone and medium-chain fatty acids from coconut oil suggests that it may hold promise as an effective insect repellent.[6][7][8][9][17][18][19] The presence of both a hydroxyl group and a ketone functional group in this compound could potentially influence its interaction with insect olfactory receptors, possibly leading to a unique repellency profile.
Further research is imperative to elucidate the specific repellent properties of this compound. It is recommended that future studies employ the standardized experimental protocols outlined in this guide to directly compare its efficacy against DEET, Picaridin, and IR3535. Such research will be critical in determining its potential as a novel, safe, and effective active ingredient for the next generation of insect repellents.
References
- 1. slunik.slu.se [slunik.slu.se]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 4. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 5. ewg.org [ewg.org]
- 6. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]
- 7. Better than DEET Repellent Compounds Derived from Coconut Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. Coconut Oil Compounds Repel Insects Better than DEET : USDA ARS [ars.usda.gov]
- 10. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioassays to evaluate non-contact spatial repellency, contact irritancy, and acute toxicity of permethrin-treated clothing against nymphal Ixodes scapularis ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide offers a head-to-head comparison of 1-Hydroxyundecan-2-one and structurally similar natural products. Due to the limited direct experimental data on this compound, this comparison draws upon available information for related compounds to provide a predictive overview of its potential biological activities and mechanisms of action.
Introduction to this compound
This compound is an alpha-hydroxy ketone, a class of organic compounds characterized by a ketone functional group with a hydroxyl group on the adjacent carbon atom. While specific research on this compound is sparse, its structural features—a long aliphatic chain, a ketone group, and a hydroxyl group—suggest potential biological activities, including antimicrobial and anti-inflammatory properties, similar to other naturally occurring long-chain ketones and alcohols. This guide will compare the known activities of related compounds to infer the potential of this compound as a bioactive agent.
Comparative Analysis of Biological Activity
To provide a comparative framework, this section summarizes the known biological activities of undecan-2-one and other related natural products.
Table 1: Comparison of Antimicrobial Activity
| Compound | Class | Target Organisms | Activity | Reference |
| Undecan-2-one | Long-chain ketone | Candida mycoderma, Aspergillus niger | High activity against yeasts and molds; low antibacterial activity.[1][2][3] | Kunicka-Styczyńska et al., 2010 |
| Undecan-3-one | Long-chain ketone | Candida mycoderma, Aspergillus niger | High activity against C. mycoderma.[1] | Kunicka-Styczyńska et al., 2010 |
| Undecan-4-one | Long-chain ketone | Aspergillus niger | Strongest effect on A. niger among undecan-x-ones.[1] | Kunicka-Styczyńska et al., 2010 |
| Sodium Houttuyfonate | Houttuynin derivative | Not specified in detail, broad anti-inflammatory | Potent anti-inflammatory activity.[4] | Wu et al., 2015 |
| Undecane | Alkane | Mast cells, Keratinocytes | Anti-allergic and anti-inflammatory activities.[5] | Kim et al., 2021 |
Table 2: Comparison of Anti-Inflammatory Activity
| Compound | Class | In Vitro/In Vivo Model | Key Findings | Reference |
| Sodium Houttuyfonate | Houttuynin derivative | LPS-stimulated RAW264.7 cells; Xylene-induced mouse ear edema | Significantly inhibited the production of TNF-α and IL-1β.[4] | Wu et al., 2015 |
| 2-Undecanone | Long-chain ketone | LPS-stimulated RAW264.7 cells; Xylene-induced mouse ear edema | Inhibited production of TNF-α, NO, and H2O2.[4] | Wu et al., 2015 |
| Undecane | Alkane | Sensitized RBL-2H3 mast cells and HaCaT keratinocytes | Inhibited degranulation and secretion of histamine and TNF-α.[5] | Kim et al., 2021 |
| Alpha-Hydroxy Acids (general) | Carboxylic Acids | Skin models | Possess anti-inflammatory capacities.[6][7][8][9] | Various |
Experimental Protocols
Detailed experimental data for this compound is not currently available in the public domain. However, based on the activities of related compounds, the following are representative protocols that could be employed to assess its biological activities.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach 80-90% confluency.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for this compound have not been elucidated. However, based on its structure and the activities of related compounds, several potential pathways can be hypothesized.
Antimicrobial Mechanism
The lipophilic nature of the undecane chain likely facilitates the interaction of this compound with microbial cell membranes. This interaction could disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death. The presence of the ketone and hydroxyl groups may also contribute to interactions with membrane proteins or enzymes, further impairing cellular function.
Caption: Postulated antimicrobial mechanism of this compound.
Anti-Inflammatory Signaling Pathway
Alpha-hydroxy acids have been shown to exert anti-inflammatory effects. A potential mechanism for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting the activation of NF-κB, the transcription of pro-inflammatory cytokines like TNF-α and IL-1β could be suppressed.
References
- 1. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Antimicrobial activity of undecan-x-ones (x = 2-4). | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Sodium Houttuyfonate and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alpha hydroxy acids’ role in plant-based cosmetics - Lab Associates [labassociates.com]
- 7. seafloraskincare.com [seafloraskincare.com]
- 8. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxy Acids, the Most Widely Used Anti-aging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Potential: A Comparative Guide to the Minimum Inhibitory Concentration of 1-Hydroxyundecan-2-one and Related Ketones
For Researchers, Scientists, and Drug Development Professionals
Comparative MIC Data
The following table summarizes the available MIC data for undecan-2-one and other isomeric hydroxy ketones, providing a comparative perspective on their antimicrobial activity. It is important to note that the activity of 1-Hydroxyundecan-2-one may differ from these compounds due to the presence of the hydroxyl group.
| Compound | Microorganism | MIC Value | Reference |
| Undecan-2-one | Escherichia coli | > 30 µL/mL | [1] |
| Bacillus subtilis | > 30 µL/mL | [1] | |
| Aspergillus niger | 1 µL/mL | [1] | |
| Candida mycoderma | High activity | [2] | |
| Isomeric Hydroxy Ketones | Gram-positive bacteria | 25–50 µg/mL | [3] |
| (from Annona squamosa) | Gram-negative bacteria | 25–50 µg/mL | [3] |
| Fungal strains | Comparable to palmitone | [3] |
Structural Comparison
To visually represent the structural difference between the reference compound and the target compound, the following diagram illustrates their chemical structures.
Figure 1. Chemical structures of Undecan-2-one and this compound.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in microbiology.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Microorganism culture
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution. Further dilutions are then made in the broth medium.
-
Preparation of Microorganism Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microorganism inoculum to each well (except the negative control wells).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Experimental Workflow
The following diagram outlines the key steps in the determination of the Minimum Inhibitory Concentration.
Figure 2. Workflow for MIC determination via broth microdilution.
Conclusion
While specific MIC data for this compound remains to be established through dedicated research, the information on related ketones provides a valuable starting point. The provided protocols and workflows offer a standardized approach for researchers to conduct their own validation studies. Further investigation into the antimicrobial properties of this compound is warranted to fully understand its potential as a novel therapeutic agent.
References
A Proposed Framework for Inter-Laboratory Reproducibility Assessment of 1-Hydroxyundecan-2-one Synthesis and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a standardized approach for assessing the inter-laboratory reproducibility of the synthesis and analysis of 1-Hydroxyundecan-2-one. Given the absence of direct inter-laboratory studies for this specific compound, this document provides a proposed framework, detailing established synthesis and analytical methodologies to facilitate such a comparative investigation. The objective is to provide a robust protocol that, if followed by multiple laboratories, would yield comparable and reproducible data, a critical aspect in drug development and chemical research.
Introduction
This compound is an alpha-hydroxy ketone, a class of organic compounds with significant interest in various chemical and pharmaceutical applications. Ensuring the reproducibility of both its synthesis and analytical characterization is paramount for reliable scientific outcomes and is a foundational requirement in regulated industries. This guide proposes standardized protocols to be adopted in an inter-laboratory study to evaluate the consistency of results across different research environments.
Proposed Synthesis Protocols
The synthesis of alpha-hydroxy ketones can be reliably achieved through the oxidation of the corresponding 1,2-diol. This approach is often characterized by good yields and selectivity. We propose two common methods for the synthesis of this compound from undecane-1,2-diol.
2.1. Method A: Oxidation using Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate is a widely used oxidizing agent that can convert primary and secondary alcohols to aldehydes and ketones, respectively. For 1,2-diols, it can selectively oxidize one of the hydroxyl groups.
Experimental Protocol:
-
Dissolve undecane-1,2-diol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Determine the yield and characterize the product.
2.2. Method B: Swern Oxidation
The Swern oxidation is a mild and efficient method for oxidizing alcohols to aldehydes or ketones using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered organic base, such as triethylamine (TEA).
Experimental Protocol:
-
In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl sulfoxide (DMSO) (2.2 equivalents) in dichloromethane (DCM) and cool to -78 °C.
-
Slowly add oxalyl chloride (1.1 equivalents) to the cooled DMSO solution and stir for 15 minutes.
-
Add a solution of undecane-1,2-diol (1 equivalent) in DCM to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add triethylamine (TEA) (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Determine the yield and characterize the product.
Analytical Methodologies for Characterization and Quantification
To ensure the reproducibility of the analysis of the synthesized this compound, standardized analytical protocols are essential.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Create a series of dilutions for calibration.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Quantify using a calibration curve generated from the standards.
-
3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile compounds and can provide quantitative data on purity.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of this compound relative to the total peak area.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural confirmation of the synthesized product. Protons on carbons adjacent to the carbonyl group typically appear in the range of 2.1–2.6 ppm in ¹H NMR, while the carbonyl carbon in ketones is highly deshielded and appears prominently in the range of 190–220 ppm in ¹³C NMR.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR: Acquire the spectrum on the same instrument.
-
Data Analysis: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum.
Data Presentation for Inter-Laboratory Comparison
For a meaningful comparison of results from different laboratories, data should be presented in a standardized format.
Table 1: Comparison of Synthesis Yields
| Laboratory | Synthesis Method | Starting Material (g) | Product (g) | Yield (%) |
| Lab 1 | Method A (PCC) | |||
| Lab 2 | Method A (PCC) | |||
| Lab 3 | Method A (PCC) | |||
| Lab 1 | Method B (Swern) | |||
| Lab 2 | Method B (Swern) | |||
| Lab 3 | Method B (Swern) |
Table 2: Purity Assessment by GC-MS and HPLC
| Laboratory | Synthesis Method | Purity by GC-MS (%) | Purity by HPLC (%) |
| Lab 1 | Method A (PCC) | ||
| Lab 2 | Method A (PCC) | ||
| Lab 3 | Method A (PCC) | ||
| Lab 1 | Method B (Swern) | ||
| Lab 2 | Method B (Swern) | ||
| Lab 3 | Method B (Swern) |
Table 3: Key Spectroscopic Data Comparison (¹H NMR)
| Laboratory | Synthesis Method | δ (ppm) for -CH(OH)- | δ (ppm) for -CH₂- adjacent to C=O |
| Lab 1 | Method A (PCC) | ||
| Lab 2 | Method A (PCC) | ||
| Lab 3 | Method A (PCC) | ||
| Lab 1 | Method B (Swern) | ||
| Lab 2 | Method B (Swern) | ||
| Lab 3 | Method B (Swern) |
Visualizing the Workflow
To provide a clear overview of the proposed experimental procedures, the following diagrams illustrate the synthesis and analytical workflows.
Caption: Proposed synthesis workflow for this compound.
Caption: Proposed analytical workflow for this compound.
Conclusion
The successful execution of this proposed inter-laboratory study would provide valuable insights into the reproducibility of this compound synthesis and analysis. By adhering to these standardized protocols, participating laboratories can contribute to a comprehensive dataset that will enhance the reliability and comparability of research findings related to this compound. This framework serves as a foundational guide to encourage and facilitate such collaborative efforts within the scientific community.
References
Safety Operating Guide
Personal protective equipment for handling 1-Hydroxyundecan-2-one
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Hydroxyundecan-2-one was located. The following guidance is based on the safety data for the closely related chemical, 2-Undecanone. It is imperative to handle this compound with caution and to consult a qualified safety professional for a comprehensive risk assessment.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals. The information is structured to provide clear, step-by-step guidance on personal protective equipment, operational procedures, and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on data for 2-Undecanone.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Face Shield | Recommended when there is a splash hazard. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber gloves are recommended. Gloves must be inspected prior to use and disposed of properly after handling the chemical.[1] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant suit should be worn to prevent skin contact.[2][3] |
| Closed-toe Shoes | Shoes should fully cover the feet. | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. A chemical fume hood is recommended.
-
Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid.[1][2]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Remove all sources of ignition from the handling area.
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Use non-sparking tools to prevent ignition.
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
4. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as sand or earth.
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Do not allow the chemical to enter drains or waterways.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[2]
-
Environmental Precautions: Do not dispose of the chemical into the environment, drains, or sewer systems.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the chemical to its final disposal.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
